Product packaging for 4-Ethoxycoumarin(Cat. No.:CAS No. 35817-27-7)

4-Ethoxycoumarin

Cat. No.: B1269929
CAS No.: 35817-27-7
M. Wt: 190.19 g/mol
InChI Key: FLZDKBHAUILYAZ-UHFFFAOYSA-N
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Description

4-Ethoxycoumarin is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B1269929 4-Ethoxycoumarin CAS No. 35817-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZDKBHAUILYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)OC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350961
Record name 4-Ethoxycoumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35817-27-7
Record name 4-Ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-Ethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycoumarin is a synthetic derivative of coumarin, a naturally occurring benzopyrone compound. It is a versatile molecule utilized in various scientific disciplines, particularly in biochemistry and pharmaceutical research.[1] Its core structure, featuring an ethoxy group at the 4-position of the coumarin scaffold, imparts unique physicochemical and fluorescent properties. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, its synthesis, analytical characterization, and its significant role as a probe in drug metabolism studies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 35817-27-7[2][3]
Molecular Formula C₁₁H₁₀O₃[1][4]
Molecular Weight 190.20 g/mol [1][3]
Appearance White to orange to green crystalline powder[1]
Melting Point 134-139 °C[1][5]
Boiling Point (Predicted) 356.2 ± 37.0 °C[3]
Density (Predicted) 1.21 ± 0.1 g/cm³[3]
Table 2: Solubility of Coumarin Derivatives

Note: Direct solubility data for this compound is limited. The table includes data for the closely related 7-Ethoxycoumarin and the parent compound 4-Hydroxycoumarin to provide an estimate.

CompoundSolventSolubilitySource(s)
7-Ethoxycoumarin 95% Ethanol50 mg/mL
DMSO>20 mg/mL
WaterSoluble
MethanolSoluble
DMF~30 mg/mL[6]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[6]
4-Hydroxycoumarin Ethanol~30 mg/mL
DMSO~30 mg/mL
Dimethyl formamide~30 mg/mL
1:5 Ethanol:PBS (pH 7.2)~0.16 mg/mL

Synthesis and Experimental Protocols

This compound is typically synthesized from 4-hydroxycoumarin. The following sections detail the synthetic procedure and analytical protocols for its characterization.

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxycoumarin and an ethylating agent such as iodoethane or diethyl sulfate in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxycoumarin (1 equivalent) in a suitable solvent such as acetone or ethanol.

  • Addition of Base: Add a base, for instance, anhydrous potassium carbonate (1.5-2 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Ethylating Agent: Add iodoethane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable solvent like dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The final product can be further purified by recrystallization from a solvent system like ethanol/water to yield pure this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol for FTIR (Solid State):

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (lactone), C-O-C (ether), and aromatic C=C bonds.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol for LC-MS/MS:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.

  • Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. Acquire mass spectra in a positive or negative ionization mode. For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and fragmenting it to obtain a characteristic fragmentation pattern.

Biological Activity and Signaling Pathway

This compound is widely recognized as a substrate for cytochrome P450 (CYP) enzymes, a superfamily of enzymes involved in the metabolism of a vast array of xenobiotics, including drugs.[1] The primary metabolic pathway for this compound is O-deethylation, which is catalyzed by various CYP isoforms.[7] This reaction results in the formation of 4-hydroxycoumarin and acetaldehyde. The O-deethylation of 7-ethoxycoumarin is a well-established marker for assessing the activity of specific CYP enzymes.[7]

Cytochrome P450-Mediated O-Deethylation of this compound

The enzymatic conversion of this compound to 4-hydroxycoumarin is a key reaction in drug metabolism studies.

O_Deethylation_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Substrate Binding NADPH_H NADPH + H+ CYP450_Reductase CYP450 Reductase NADPH_H->CYP450_Reductase Electron Donor O2 O₂ O2->CYP450 Oxygen Binding 4-Hydroxycoumarin 4-Hydroxycoumarin CYP450->4-Hydroxycoumarin O-Deethylation Acetaldehyde Acetaldehyde CYP450->Acetaldehyde Byproduct NADP NADP+ CYP450->NADP H2O H₂O CYP450->H2O CYP450_Reductase->CYP450 Electron Transfer

Cytochrome P450-mediated O-deethylation of this compound.

Safety and Handling

This compound is harmful if swallowed and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects.[2]

Precautionary Measures:

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][8]

Conclusion

This compound is a valuable chemical tool with well-defined physicochemical properties. Its utility as a fluorescent probe and a substrate for cytochrome P450 enzymes makes it an indispensable compound in drug metabolism and toxicology research. This guide provides the core technical information required by researchers and professionals to effectively and safely utilize this compound in their work.

References

Initial Screening of 4-Ethoxycoumarin: A Technical Guide to Its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 4-Ethoxycoumarin is limited in publicly available scientific literature. This guide provides an in-depth overview of the well-documented biological activities of its parent compound, 4-hydroxycoumarin, and its derivatives. This information serves as a foundational resource to infer the potential therapeutic areas and guide the initial screening of this compound.

Introduction

Coumarins are a significant class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide array of pharmacological properties.[1] The 4-hydroxycoumarin scaffold, in particular, is a privileged structure in medicinal chemistry, forming the basis of widely used anticoagulant drugs like warfarin.[1][2] Derivatives of 4-hydroxycoumarin have been extensively investigated for a variety of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][3]

This technical guide focuses on the initial screening of this compound, a derivative of 4-hydroxycoumarin. Due to the scarcity of specific data for this compound, this document will detail the established biological activities and experimental protocols for the broader 4-hydroxycoumarin class. This approach provides a robust framework for researchers to design and execute an initial biological screening cascade for this compound, leveraging the extensive knowledge base of its structural analogs.

Potential Biological Activities and Quantitative Data

The primary biological activities associated with 4-hydroxycoumarin and its derivatives are summarized below. The quantitative data from various in vitro and in vivo studies are presented in structured tables for comparative analysis.

Anticoagulant Activity

The most prominent biological effect of 4-hydroxycoumarin derivatives is their anticoagulant activity, which is mediated through the inhibition of Vitamin K epoxide reductase (VKOR).[1][2] This enzyme is crucial for the synthesis of vitamin K-dependent clotting factors.[4]

Compound/DerivativeAssayEndpointResultReference
WarfarinIn vivo (rats)Anticoagulant effectMore potent than coumachlor[5]
4-hydroxy-3-[1-(4-fluorophenyl)-3-oxobutyl]-2H-1-benzopyran-2-oneIn vivo (mice)Anticoagulant effectGreater than warfarin[6]
3,3'-p-bromobenzylidene-bis-(4-hydroxy-2H-1-benzopyran-2-one)In vivo (mice)Anticoagulant effectGreater than warfarin[6]
4-HydroxycoumarinIn vitro (human blood)Coagulation timeIncreased coagulation time (significant at 10%)[7]
Antioxidant Activity

Many 4-hydroxycoumarin derivatives exhibit potent antioxidant properties by scavenging free radicals.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Compound/DerivativeAssayEndpointResult (IC50)Reference
4-hydroxycoumarinDPPH radical scavengingpIC503.443[9]
Derivative 2bDPPH radical scavengingIC50Comparable to Ascorbic Acid & BHT[10]
Derivative 6bDPPH radical scavengingIC50Comparable to Ascorbic Acid & BHT[10]
Derivative 2cDPPH radical scavengingIC50Comparable to Ascorbic Acid & BHT[10]
Derivative 4cDPPH radical scavengingIC50Comparable to Ascorbic Acid & BHT[10]
Coumarin derivative 2DPPH radical scavenging% Inhibition88 ± 1%[11]
Anti-inflammatory Activity

Coumarin derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways like NF-κB.[12][13]

| Compound/Derivative | Assay | Cell Line | Endpoint | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) | IL-6 and TNF-α release | RAW 264.7 | Inhibition of cytokine release | Potent activity |[12] | | 6-Methylcoumarin | LPS-induced NO production | RAW 264.7 | Inhibition of Nitric Oxide | Significant inhibition |[13] | | Pyranocoumarin derivative 5a | COX-2 Inhibition | In vitro | Selective COX-2 inhibition | SI = 152 |[14] | | Coumarin-sulfonamide 8d | COX-2 Inhibition | In vitro | COX-2 inhibition | Most active toward COX-2 |[14] |

Anticancer Activity

The cytotoxic effects of 4-hydroxycoumarin derivatives against various cancer cell lines have been demonstrated in numerous studies, often evaluated using the MTT assay.[15][16]

| Compound/Derivative | Cell Line | Assay | Endpoint | Result (IC50) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 4 | HL60 (Leukemia) | MTT | Cytotoxicity | 8.09 µM |[15] | | Compound 4 | MCF-7 (Breast Cancer) | MTT | Cytotoxicity | 3.26 µM |[15] | | Compound 4 | A549 (Lung Cancer) | MTT | Cytotoxicity | 9.34 µM |[15] | | Compound 8b | HepG2 (Liver Cancer) | MTT | Cytotoxicity | 13.14 µM |[15] | | Derivatives 4a-4j | A549, H460, H1975 (Lung Cancer) | MTT | Cytotoxicity | ~25% inhibition at 50-100 µM |[16] |

Antimicrobial Activity

Several derivatives of 4-hydroxycoumarin have been screened for their ability to inhibit the growth of various bacterial strains.[17][18]

| Compound/Derivative | Bacterial Strain | Assay | Result (Zone of Inhibition) | Reference | | :--- | :--- | :--- | :--- | | Novel 4-hydroxycoumarin derivatives (4a, 4b, 4h, 4j) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Agar well diffusion | Significant inhibitory potential |[18] | | Azo derivatives of 4-hydroxycoumarin (3a-j) | E. coli, S. aureus, P. aeruginosa, S. typhi | Zone of inhibition | Varied antibacterial activity |[19] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used in the initial screening of coumarin derivatives.

Anticoagulant Activity Assay (In vitro)

Objective: To determine the effect of the test compound on blood coagulation time.

Method:

  • Sample Preparation: Prepare solutions of the test compound (e.g., this compound) and a positive control (e.g., 4-hydroxycoumarin or warfarin) in a suitable solvent (e.g., 0.9% normal saline) at various concentrations (e.g., 2%, 5%, 10%).[7]

  • Blood Collection: Collect fresh blood samples from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

  • Coagulation Test:

    • Pipette a defined volume of the citrated blood into a series of test tubes.

    • Add different concentrations of the test compound solution to the respective tubes. A control tube should receive only the solvent.

    • Initiate coagulation by adding a solution of calcium chloride.

    • Record the time taken for a stable clot to form. This is the prothrombin time (PT).

  • Data Analysis: Compare the PT of the samples treated with the test compound to the control. An increase in PT indicates anticoagulant activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of the test compound.

Method:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH• (2,2-diphenyl-1-picrylhydrazyl) in methanol.[9]

  • Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Butylated Hydroxytoluene - BHT or Ascorbic Acid) in methanol (e.g., 150–750 µg/mL).[9]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution.

    • Add the DPPH• solution to each well/cuvette.

    • Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[9]

  • Data Analysis: Calculate the percentage of DPPH• radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance of the DPPH• solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH• radicals) is then determined.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Method:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the negative control group.

    • Incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cell Viability (MTS/MTT Assay): Perform a cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.[20]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of inhibition relative to the LPS-stimulated control.

Anticancer Activity: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of the test compound on cancer cells.

Method:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a specific density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3.125 to 100 µM) for a specified period (e.g., 48 hours).[16]

  • MTT Incubation:

    • Remove the medium containing the compound.

    • Add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL).

    • Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: Agar Well Diffusion Method

Objective: To screen the test compound for its ability to inhibit the growth of bacteria.

Method:

  • Culture Preparation: Prepare overnight broth cultures of the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Inoculation: Spread a standardized inoculum of the bacterial culture onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells.[21] A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.[18]

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Coumarin derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Vitamin K Epoxide Reductase (VKOR) Inhibition

The primary mechanism for the anticoagulant activity of 4-hydroxycoumarins is the inhibition of the VKOR enzyme in the vitamin K cycle. This prevents the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X, thereby impairing their function.[1][2]

Vitamin K Cycle Inhibition Vitamin K (oxidized) Vitamin K (oxidized) VKOR VKOR Vitamin K (oxidized)->VKOR substrate Vitamin K (reduced) Vitamin K (reduced) Clotting Factors (inactive) Clotting Factors (inactive) Vitamin K (reduced)->Clotting Factors (inactive) cofactor Clotting Factors (active) Clotting Factors (active) Clotting Factors (inactive)->Clotting Factors (active) γ-carboxylation Coagulation Coagulation Clotting Factors (active)->Coagulation VKOR->Vitamin K (reduced) product 4-Hydroxycoumarins 4-Hydroxycoumarins 4-Hydroxycoumarins->VKOR inhibition

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarins.

Anti-inflammatory Signaling Pathways

Coumarins can suppress inflammation by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Anti-inflammatory Signaling cluster_0 MAPK Pathway cluster_1 NF-κB Pathway MAPK MAPK AP-1 AP-1 MAPK->AP-1 Pro-inflammatory Genes Pro-inflammatory Genes AP-1->Pro-inflammatory Genes IκB IκB NF-κB NF-κB IκB->NF-κB inhibition NF-κB->Pro-inflammatory Genes Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS)->MAPK Inflammatory Stimuli (e.g., LPS)->IκB degradation Coumarins Coumarins Coumarins->MAPK Coumarins->NF-κB Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Anticancer Signaling Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibition Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Coumarins Coumarins Coumarins->PI3K Coumarins->Akt Experimental Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays Compound Synthesis & Characterization Compound Synthesis & Characterization Primary In Vitro Screening Primary In Vitro Screening Compound Synthesis & Characterization->Primary In Vitro Screening Secondary In Vitro Assays Secondary In Vitro Assays Primary In Vitro Screening->Secondary In Vitro Assays Active Hits Antioxidant (DPPH) Antioxidant (DPPH) Cytotoxicity (MTT) Cytotoxicity (MTT) Antimicrobial (Agar Diffusion) Antimicrobial (Agar Diffusion) Mechanism of Action Studies Mechanism of Action Studies Secondary In Vitro Assays->Mechanism of Action Studies Anti-inflammatory (NO Assay) Anti-inflammatory (NO Assay) Anticoagulant (PT Assay) Anticoagulant (PT Assay) Enzyme Inhibition Assays Enzyme Inhibition Assays Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

References

4-Ethoxycoumarin: A Technical Safety and Toxicity Profile for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycoumarin, a derivative of coumarin, is a synthetic compound with potential applications in various research and development sectors. As with any chemical entity intended for laboratory and potential therapeutic use, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available toxicological data for this compound, alongside detailed experimental protocols for key safety assessments. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling and evaluation of this compound.

Toxicological Data Summary

Quantitative toxicological data for this compound is not extensively available in the public domain. The following tables summarize the available information and highlight data gaps. For comparative context, data for the related compound 4-hydroxycoumarin is also provided where available, but it should be noted that these are distinct chemical entities and their toxicological profiles may differ significantly.

Table 1: Acute Toxicity Data

Test SubstanceSpeciesRouteEndpointValueClassificationReference
This compound -Oral--Harmful if swallowed (H302)[1]
4-HydroxycoumarinMouseOralLD502000 mg/kgNot Classified
4-HydroxycoumarinRatOralLD50> 2000 mg/kgNot Classified

Table 2: Dermal and Ocular Irritation Data

Test SubstanceSpeciesTestResultClassificationReference
This compound -Skin Sensitization-May cause an allergic skin reaction (H317)[1]
4-Hydroxycoumarin-Skin IrritationNo data available-
4-Hydroxycoumarin-Eye IrritationNo data available-

Specific data from dermal and ocular irritation studies (e.g., Draize test scores) for this compound are not available in the reviewed literature.

Table 3: Genotoxicity Data

Test SubstanceTest SystemMetabolic ActivationResultReference
This compound Ames TestWith/Without S9No data available
This compound In Vivo Micronucleus Test-No data available
4-HydroxycoumarinSalmonella typhimurium (Ames Test)With/Without S9Not mutagenic[1]
4-HydroxycoumarinMouse peripheral blood (Micronucleus Test)In vivoNo increase in micronucleated cells[2]

Table 4: Carcinogenicity Data

Test SubstanceSpeciesRouteDurationResultReference
This compound ---No data available
4-Hydroxycoumarin---No data available

Table 5: Reproductive and Developmental Toxicity Data

Test SubstanceSpeciesStudy TypeKey FindingsReference
This compound --No data available
4-HydroxycoumarinZebrafish (Danio rerio)Developmental ToxicityTeratogenic at higher concentrations

Metabolism and Toxicokinetics

The metabolism of this compound is anticipated to primarily occur in the liver, mediated by the cytochrome P450 (CYP) enzyme system. Based on studies of the related compound 7-ethoxycoumarin, the primary metabolic pathway is likely O-deethylation, which removes the ethyl group to form 4-hydroxycoumarin. This process is catalyzed by various CYP isoforms. The resulting 4-hydroxycoumarin can then undergo further phase II metabolism, such as glucuronidation, to facilitate its excretion from the body.

The following diagram illustrates the proposed metabolic pathway of this compound.

This compound This compound 4-Hydroxycoumarin 4-Hydroxycoumarin This compound->4-Hydroxycoumarin Phase I Metabolism (O-deethylation via CYP Enzymes) Glucuronide Conjugate Glucuronide Conjugate 4-Hydroxycoumarin->Glucuronide Conjugate Phase II Metabolism (Glucuronidation) Excretion Excretion Glucuronide Conjugate->Excretion

Proposed metabolic pathway of this compound.

Experimental Protocols

The following sections detail the standard experimental methodologies for key toxicological assessments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a substance when administered orally at a fixed dose.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions with free access to food and water.

  • Dose Administration: The test substance is administered as a single oral dose by gavage. A starting dose is selected based on available information.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity. While a precise LD50 is not determined, the procedure identifies a dose that causes evident toxicity and a dose that causes no evident toxicity.

cluster_0 Sighting Study (1 animal) cluster_1 Main Study (4 animals per step) Start Dose Start Dose Observe 48h Observe 48h Start Dose->Observe 48h Administer Evident Toxicity? Evident Toxicity? Observe 48h->Evident Toxicity? Evaluate Select Dose Select Dose Evident Toxicity?->Select Dose Yes/No Administer to 4 animals Administer to 4 animals Select Dose->Administer to 4 animals Based on Sighting Study Observe 14 days Observe 14 days Administer to 4 animals->Observe 14 days Monitor Record Mortality & Clinical Signs Record Mortality & Clinical Signs Observe 14 days->Record Mortality & Clinical Signs Assess

Workflow for OECD 420 Acute Oral Toxicity Study.
Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.[3][4][5][6][7][8][9]

  • Test Animals: Albino rabbits are typically used.[3][4][5][6][7][8][9]

  • Test Site Preparation: A small area of the animal's dorsal skin is clipped free of fur.

  • Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the prepared skin under a gauze patch for a 4-hour exposure period.[3][4][5][6][7][8][9]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended to 14 days to assess the reversibility of effects.[3][4][5][6][7][8][9]

  • Scoring: The severity of erythema and edema is scored according to a standardized scale.

Animal Preparation Prepare test site on rabbit skin Application Apply 0.5 mL/g of substance under patch for 4 hours Animal Preparation->Application Observation Remove patch and observe skin at 1, 24, 48, 72 hours (and up to 14 days) Application->Observation Scoring Score erythema and edema Observation->Scoring Classification Classify substance based on scores and reversibility Scoring->Classification

Workflow for OECD 404 Dermal Irritation Study.
Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to cause irritation or corrosion to the eyes.[10][11][12][13][14][15][16]

  • Test Animals: Albino rabbits are the preferred species.[10][11][12][13][14][15][16]

  • Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[10][11][12][13][14][15][16]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days.[10][11][12][13][14][15][16]

  • Scoring: Lesions are scored based on a standardized system to determine the irritation potential.[10][11][12][13][14][15][16]

Animal Selection Select healthy albino rabbits Application Instill 0.1 mL/g of substance into one eye Animal Selection->Application Observation Examine cornea, iris, and conjunctiva at 1, 24, 48, 72 hours (and up to 21 days) Application->Observation Scoring Score ocular lesions Observation->Scoring Classification Classify based on severity and reversibility of lesions Scoring->Classification

Workflow for OECD 405 Eye Irritation Study.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is used to detect gene mutations induced by a chemical.[17][18][19][20][21]

  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.[17][18][19][20][21]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17][18][19][20][21]

  • Procedure: Bacteria are exposed to the test substance at various concentrations and plated on a minimal agar medium.

  • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

Prepare Cultures Grow bacterial strains Exposure Expose bacteria to test substance with and without S9 activation Prepare Cultures->Exposure Plating Plate bacteria on minimal agar Exposure->Plating Incubation Incubate plates for 48-72 hours Plating->Incubation Colony Counting Count revertant colonies Incubation->Colony Counting Data Analysis Compare to controls and assess mutagenicity Colony Counting->Data Analysis

Workflow for OECD 471 Ames Test.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test detects damage to chromosomes or the mitotic apparatus in vivo.[5][11][12][14][22][23][24]

  • Test Animals: Typically mice or rats are used.[5][11][12][14][22][23][24]

  • Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.[5][11][12][14][22][23][24]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.[5][11][12][14][22][23][24]

  • Analysis: Polychromatic erythrocytes (immature red blood cells) are analyzed for the presence of micronuclei.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates a genotoxic effect.

Dose Administration Administer test substance to rodents at multiple dose levels Sample Collection Collect bone marrow or peripheral blood Dose Administration->Sample Collection Slide Preparation Prepare and stain slides Sample Collection->Slide Preparation Microscopic Analysis Score for micronucleated polychromatic erythrocytes Slide Preparation->Microscopic Analysis Data Analysis Statistically analyze data and assess genotoxicity Microscopic Analysis->Data Analysis

Workflow for OECD 474 Micronucleus Test.
Carcinogenicity Studies - OECD 451

These long-term studies are designed to assess the carcinogenic potential of a substance.[4][18][25][26][27]

  • Test Animals: Rats and mice are commonly used.[4][18][25][26][27]

  • Duration: The study typically lasts for a major portion of the animal's lifespan (e.g., 24 months for rats).[4][18][25][26][27]

  • Dose Administration: The test substance is administered daily, usually in the diet or by gavage, at three dose levels plus a control group.[4][18][25][26][27]

  • Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.

  • Endpoint: A comprehensive histopathological examination of all organs is conducted at the end of the study to identify any neoplastic lesions.

Dosing Long-term daily administration of test substance to rodents In-life Observations Monitor clinical signs, body weight, and tumor development Dosing->In-life Observations Terminal Necropsy Perform complete necropsy at the end of the study In-life Observations->Terminal Necropsy Histopathology Microscopic examination of all organs Terminal Necropsy->Histopathology Data Evaluation Statistically analyze tumor incidence and assess carcinogenicity Histopathology->Data Evaluation

Workflow for OECD 451 Carcinogenicity Study.
Reproduction/Developmental Toxicity Screening Test - OECD 421

This study provides an initial assessment of potential effects on reproduction and development.[6][22][28][29][30]

  • Test Animals: Rats are typically used.[6][22][28][29][30]

  • Dosing: The test substance is administered to both males and females before mating, during mating, and to females throughout gestation and lactation.[6][22][28][29][30]

  • Endpoints: The study evaluates effects on mating performance, fertility, pregnancy, parturition, and early offspring development.[6][22][28][29][30]

Pre-mating Dosing Dose male and female rats Mating Pair animals for mating Pre-mating Dosing->Mating Gestation & Lactation Dosing Continue dosing females Mating->Gestation & Lactation Dosing Observation of Offspring Monitor pup viability, growth, and development Gestation & Lactation Dosing->Observation of Offspring Necropsy Examine reproductive organs of adults and selected offspring Observation of Offspring->Necropsy Data Analysis Evaluate reproductive and developmental endpoints Necropsy->Data Analysis

Workflow for OECD 421 Reproduction/Developmental Toxicity Screening Test.

Conclusion and Recommendations

The available data indicates that this compound is harmful if swallowed and may cause an allergic skin reaction.[1] However, there is a significant lack of publicly available quantitative data on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects.

For researchers and drug development professionals, it is crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection, to avoid skin contact and ingestion. Given the data gaps, it is recommended that comprehensive toxicological testing, following the standard OECD guidelines outlined in this document, be conducted to fully characterize the safety profile of this compound before its widespread use in research and development. The information on related coumarin derivatives can serve as a preliminary guide, but it is not a substitute for specific data on this compound.

References

An In-depth Technical Guide to 4-Ethoxycoumarin: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycoumarin is a synthetic derivative of coumarin, a benzopyrone that is naturally present in many plants. The addition of an ethoxy group at the 4-position of the coumarin scaffold imparts unique physicochemical properties, making it a valuable compound in various scientific disciplines. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, purification, and spectroscopic properties. Furthermore, its interaction with biological systems, particularly cytochrome P450 enzymes, is discussed, highlighting its relevance in drug metabolism studies and as a fluorescent probe.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 134-138 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[2]
CAS Number 35817-27-7[1]
Spectroscopic Data
SpectroscopyKey DataReference
UV-Vis (in Ethanol) λmax: ~308 nm
Infrared (IR) (KBr pellet) ν (cm⁻¹): ~1720 (C=O, lactone), ~1620 (C=C, aromatic), ~1250 (C-O, ether)[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~1.5 (t, 3H, -OCH₂CH₃), ~4.2 (q, 2H, -OCH₂CH₃), ~6.0 (s, 1H, H-3), ~7.2-7.8 (m, 4H, Ar-H)[1][4]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~15 (-OCH₂CH₃), ~65 (-OCH₂CH₃), ~95 (C-3), ~115-135 (Ar-C), ~155 (C-8a), ~162 (C-2), ~165 (C-4)[1][4]
Mass Spectrometry (GC-MS) m/z: 190 (M⁺), 162, 134, 105[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the O-ethylation of its precursor, 4-hydroxycoumarin.[5]

Reaction:

4-Hydroxycoumarin + Ethyl Iodide → this compound + HI

Materials:

  • 4-hydroxycoumarin

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxycoumarin in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the hydroxyl group of 4-hydroxycoumarin.

  • To the stirred suspension, add ethyl iodide dropwise.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization.[6][7][8][9]

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered hot to remove the charcoal.

  • Slowly add hot water to the hot ethanolic solution until a slight turbidity persists.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

  • Collect the purified crystals of this compound by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals in a desiccator.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification of this compound

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 4-Hydroxycoumarin dissolve Dissolve in Anhydrous Acetone start->dissolve add_base Add Anhydrous K₂CO₃ dissolve->add_base add_ethyl_iodide Add Ethyl Iodide add_base->add_ethyl_iodide reflux Reflux (4-6h) add_ethyl_iodide->reflux cool Cool to RT reflux->cool filter_solids Filter Solids cool->filter_solids evaporate Evaporate Solvent filter_solids->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize filter_crystals Vacuum Filtration recrystallize->filter_crystals dry Dry Crystals filter_crystals->dry end End: Pure this compound dry->end

Caption: Workflow for the synthesis and purification of this compound.

Interaction with Cytochrome P450 Enzymes

This compound, similar to other alkoxycoumarins, is known to be a substrate for various cytochrome P450 (CYP) enzymes, primarily in the liver. The major metabolic pathway is O-deethylation, which converts this compound to 4-hydroxycoumarin.[10][11][12][13][14] This reaction is often used as a probe to assess the activity of specific CYP isoforms.

cyp450_pathway cluster_system Biological System (e.g., Liver Microsomes) cluster_downstream Phase II Metabolism cyp_enzymes Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2E1) hydroxycoumarin 4-Hydroxycoumarin cyp_enzymes->hydroxycoumarin O-deethylation acetaldehyde Acetaldehyde cyp_enzymes->acetaldehyde nadph NADPH nadph->cyp_enzymes o2 O₂ o2->cyp_enzymes ethoxycoumarin This compound ethoxycoumarin->cyp_enzymes Substrate Binding conjugation Glucuronidation/ Sulfation hydroxycoumarin->conjugation excretion Excretion conjugation->excretion

Caption: Metabolic pathway of this compound via cytochrome P450.

Stability and Reactivity

This compound is a relatively stable compound under standard laboratory conditions. However, like other coumarins, it can be susceptible to hydrolysis of the lactone ring under strong basic conditions, especially with prolonged heating. The ethoxy group is generally stable but can be cleaved by strong acids or through enzymatic action as described above. The aromatic ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the lactone ring deactivates the benzene ring to some extent.

Conclusion

This compound is a versatile synthetic coumarin derivative with well-defined physical and chemical properties. Its straightforward synthesis and purification, coupled with its distinct spectroscopic characteristics, make it a valuable tool for researchers. Its primary role as a substrate for cytochrome P450 enzymes underscores its importance in drug metabolism and toxicology studies. The fluorescent nature of the coumarin scaffold also allows for its use as a probe in various biological assays. This technical guide provides foundational knowledge for scientists and professionals working with or considering the use of this compound in their research endeavors.

References

Methodological & Application

Application of Coumarin Derivatives in Enzyme Kinetics: A Focus on Cytochrome P450 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of coumarin derivatives in enzyme inhibition kinetics, with a primary focus on 7-ethoxycoumarin as a fluorogenic substrate for studying the inhibition of Cytochrome P450 (CYP) enzymes. Additionally, it briefly covers the direct inhibitory activities of 4-hydroxycoumarin derivatives against other enzyme targets.

Introduction: Coumarins in Enzyme Assays

Coumarins are a class of benzopyrone compounds, many of which exhibit fluorescence. This property, combined with their ability to be metabolized by various enzymes, makes them valuable tools in biochemical assays. In the context of enzyme inhibition kinetics, coumarin derivatives are primarily used in two ways:

  • As Substrates: Fluorogenic substrates like 7-ethoxycoumarin are metabolized by enzymes such as CYPs to produce highly fluorescent products. The rate of product formation is proportional to enzyme activity. Inhibitors of these enzymes will cause a decrease in the rate of fluorescence generation, which can be measured to determine inhibition constants (e.g., IC₅₀, Kᵢ).

  • As Direct Inhibitors: Certain coumarin derivatives, particularly those based on a 4-hydroxycoumarin scaffold, have been shown to directly inhibit the activity of various enzymes through competitive or other modes of inhibition.[1][2]

This document will focus on the first application, which is a widespread and crucial technique in drug metabolism and toxicology studies.

Application: 7-Ethoxycoumarin as a Substrate for Cytochrome P450 Inhibition Studies

7-Ethoxycoumarin is a classic profluorescent substrate used to measure the activity of several Cytochrome P450 isoforms. The O-deethylation of 7-ethoxycoumarin by CYPs yields the highly fluorescent metabolite, 7-hydroxycoumarin (umbelliferone), and acetaldehyde. This reaction is a cornerstone of the "ECOD" (7-Ethoxycoumarin-O-deethylase) assay.

The ECOD assay is frequently employed to investigate the inhibitory potential of new chemical entities (NCEs) or natural products on CYP activity.[3] Different CYP isoforms exhibit varying activities towards 7-ethoxycoumarin. For instance, in humans, CYP1A1, CYP1A2, and CYP2E1 are known to catalyze this reaction, with contributions from other isoforms like CYP2B6 also noted.[4] Kinetic analysis of 7-ethoxycoumarin O-deethylation in human liver microsomes can even show biphasic kinetics, suggesting the involvement of at least two different enzymes with different affinities (Kₘ) for the substrate.[4]

Signaling Pathway and Metabolic Activation

The metabolism of 7-ethoxycoumarin is a key part of Phase I xenobiotic metabolism, catalyzed by the CYP enzyme system. This system is a versatile catalyst involved in the metabolism of a vast array of substrates.[5][6]

sub 7-Ethoxycoumarin (Profluorescent Substrate) cyp Cytochrome P450 (e.g., CYP1A2, CYP2E1) sub->cyp Binds to Active Site prod 7-Hydroxycoumarin (Fluorescent Product) cyp->prod O-deethylation nadph NADPH reductase CYP Reductase nadph->reductase nadp NADP+ reductase->cyp Donates Electron reductase->nadp inhibitor Test Inhibitor (e.g., Flavonoid, NCE) inhibitor->cyp Inhibits

Metabolic activation of 7-ethoxycoumarin by CYP enzymes.

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Human liver microsomes (HLMs), recombinant human CYP enzymes (e.g., expressed in baculovirus-insect cells), or liver S9 fractions.[7]

  • Substrate: 7-Ethoxycoumarin (7-EC) stock solution (e.g., in methanol or DMSO).

  • Cofactor: NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.[5][8]

  • Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[8]

  • Inhibitor: Test compound stock solution of known concentration.

  • Standard: 7-Hydroxycoumarin (umbelliferone) stock solution for standard curve generation.

  • Quenching Solution: Cold acetonitrile or other suitable organic solvent.[5]

  • Instrumentation: Fluorescence microplate reader or spectrofluorometer (Excitation: ~370-390 nm, Emission: ~450-460 nm).

General Workflow for an IC₅₀ Determination Assay

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound using the ECOD assay.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of Test Inhibitor C Pre-incubate Enzyme + Inhibitor (e.g., 5 min at 37°C) A->C B Prepare reaction mix: Buffer, Enzyme Source, NADPH System B->C D Initiate reaction by adding 7-Ethoxycoumarin C->D E Incubate for a fixed time (e.g., 15-30 min at 37°C) in linear range D->E F Terminate reaction (e.g., add cold Acetonitrile) E->F G Measure Fluorescence (Ex/Em ~380/450 nm) F->G H Calculate % Inhibition vs. [Inhibitor] and fit curve to determine IC50 G->H

Workflow for determining IC₅₀ using the ECOD assay.

Detailed Protocol: ECOD Inhibition Assay in Human Liver Microsomes

This protocol is a representative example and should be optimized for specific experimental conditions.

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • HLM Suspension: Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.25-0.5 mg/mL) in phosphate buffer. Keep on ice.

    • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

    • 7-Ethoxycoumarin (Substrate): Prepare a 10 mM stock in DMSO. Further dilute in buffer to working concentrations. The final substrate concentration in the assay should be near the Kₘ value for the enzyme source, if known, to ensure sensitivity to competitive inhibition. For human liver microsomes, concentrations can range from 10 µM to 200 µM to probe different enzyme activities.[4]

    • Test Inhibitor: Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add the appropriate volume of:

      • Phosphate Buffer

      • HLM suspension

      • Test Inhibitor dilution (or vehicle for control wells)

      • NADPH regenerating system

    • Pre-incubate the plate at 37°C for 3-5 minutes to equilibrate the temperature and allow the inhibitor to interact with the enzyme.[5]

    • Initiate the reaction by adding the 7-Ethoxycoumarin working solution to all wells. The final reaction volume is typically 100-200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes). This time should be within the linear range of product formation.

    • Stop the reaction by adding 50-100 µL of cold acetonitrile to each well.[5]

    • Centrifuge the plate to pellet the precipitated protein.

  • Data Acquisition and Analysis:

    • Transfer the supernatant to a new black 96-well plate.

    • Read the fluorescence using a plate reader with excitation set to ~380 nm and emission to ~450 nm.

    • Prepare a standard curve using known concentrations of 7-hydroxycoumarin to convert relative fluorescence units (RFU) to product concentration (pmol).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Kinetic data from inhibition studies are typically summarized to provide key parameters for comparison.

Table 1: Example Inhibition Data for Test Compounds on ECOD Activity in Human Liver Microsomes

CompoundTarget Enzyme SystemInhibition TypeKᵢ (µM)IC₅₀ (µM)
FlavoneRat Liver Microsomes (MC-treated)Mixed0.17Not Reported
ApigeninRat Liver Microsomes (MC-treated)MixedNot ReportedNot Reported
KaempferolRat Liver Microsomes (MC-treated)Mixed4.5Not Reported
QuercetinRat Liver Microsomes (MC-treated)MixedNot ReportedNot Reported
NaringeninRat Liver Microsomes (MC-treated)MixedNot ReportedNot Reported
Data derived from a study on the inhibitory effects of naturally occurring flavonoids on 7-ethoxycoumarin O-deethylase activity.[3] The study identified all tested flavonoids as mixed-type inhibitors with Kᵢ values ranging from 0.17 to 4.5 µM.

Table 2: Example Kinetic Parameters for Coumarin Metabolism by Recombinant Human CYPs

SubstrateCYP IsoformKₘ (µM)Vₘₐₓ (pmol/min/pmol CYP)
7-EthoxycoumarinCYP1A2LowLow
7-EthoxycoumarinCYP2E1HighHigh
7-EthoxycoumarinCYP1A1LowHighest
This table summarizes the relative kinetic parameters for 7-ethoxycoumarin O-deethylation by different human P450 enzymes, highlighting their distinct catalytic efficiencies.[4]

Application: 4-Hydroxycoumarin Derivatives as Direct Enzyme Inhibitors

Separate from the use of 7-ethoxycoumarin as a substrate, derivatives of 4-hydroxycoumarin have been developed as direct inhibitors of various enzymes.[9] The 4-hydroxycoumarin scaffold is a versatile starting point for synthesizing compounds with a range of biological activities.[1]

For example, novel 4-hydroxycoumarin derivatives have been synthesized and shown to inhibit enzymes like:

  • Carbonic Anhydrase-II: Certain derivatives showed inhibitory activity with IC₅₀ values in the micromolar range (e.g., 263 µM).[1]

  • Myosin II: A derivative named BHC (3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one) was identified as an inhibitor of skeletal muscle myosin II ATPase activity.[2]

The mechanism for these inhibitions is distinct from the substrate-based assay described above. These molecules typically bind directly to the enzyme's active site or an allosteric site to prevent substrate binding or product release. The protocols to study these effects would involve measuring the activity of the target enzyme (e.g., carbonic anhydrase) in the presence and absence of the 4-hydroxycoumarin inhibitor.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Ethoxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycoumarin derivatives serve as valuable fluorogenic substrates for the high-throughput screening (HTS) of cytochrome P450 (CYP) enzyme activity. The most prominently used substrate in this class is 7-ethoxycoumarin, which undergoes O-deethylation by various CYP isoforms to produce the highly fluorescent product, 7-hydroxycoumarin (umbelliferone). This reaction provides a sensitive and reliable method for assessing CYP inhibition or induction, crucial for drug metabolism and drug-drug interaction studies in the drug discovery process. While less common, other derivatives like 4-ethoxycoumarin may also be utilized in similar assays. These assays are amenable to miniaturization in 96- or 384-well plate formats, making them ideal for HTS campaigns.

Principle of the Assay

The core principle of the ethoxycoumarin-based assay lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. The rate of formation of the fluorescent product is directly proportional to the enzyme activity. In the case of the 7-ethoxycoumarin O-deethylase (ECOD) assay, the ethoxy group at the 7-position of the coumarin scaffold is removed by a CYP enzyme, yielding 7-hydroxycoumarin. The fluorescence of 7-hydroxycoumarin can be monitored over time to determine the reaction kinetics.

Signaling Pathway: CYP-Mediated Metabolism of 7-Ethoxycoumarin

CYP_Metabolism cluster_0 Microsomal Environment cluster_1 Detection 7-Ethoxycoumarin 7-Ethoxycoumarin CYP_Enzyme Cytochrome P450 (e.g., CYP1A2, CYP2E1) 7-Ethoxycoumarin->CYP_Enzyme Substrate Binding 7-Hydroxycoumarin 7-Hydroxycoumarin CYP_Enzyme->7-Hydroxycoumarin O-deethylation NADPH NADPH NADPH->CYP_Enzyme Cofactor Fluorescence Fluorescence Signal (Ex: ~370 nm, Em: ~450 nm) 7-Hydroxycoumarin->Fluorescence

Caption: CYP-mediated conversion of 7-ethoxycoumarin to fluorescent 7-hydroxycoumarin.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the O-deethylation of 7-ethoxycoumarin by various human CYP isoforms. These values are indicative and can vary based on the specific experimental conditions, such as the source of the enzyme (recombinant vs. human liver microsomes) and the composition of the reaction buffer.

CYP IsoformApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Source of Enzyme
CYP1A1Low KmHighRecombinant
CYP1A2Low Km[1]Low Vmax[1]Human Liver Microsomes, Recombinant[1]
CYP2B6High KmModerateRecombinant
CYP2E1High Km[1]High Vmax[1]Human Liver Microsomes, Recombinant[1]

Note: "Low Km" generally indicates higher affinity of the enzyme for the substrate. The terms "Low" and "High" are relative comparisons among the isoforms. For more precise values, it is recommended to consult the primary literature with specific experimental details.

Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

  • NADPH Regenerating System (Optional but Recommended for longer incubations):

    • 1.3 mM NADP+

    • 3.3 mM Glucose-6-phosphate

    • 0.4 U/mL Glucose-6-phosphate dehydrogenase

    • 3.3 mM MgCl2

  • NADPH Stock Solution (for direct addition): 10 mM NADPH in 100 mM phosphate buffer, pH 7.4. Prepare fresh and keep on ice.

  • 7-Ethoxycoumarin (Substrate) Stock Solution: 10 mM in DMSO. Store at -20°C.

  • 7-Hydroxycoumarin (Standard) Stock Solution: 1 mM in DMSO. Store at -20°C.

  • Enzyme Preparation: Human liver microsomes (HLM) or recombinant CYP enzymes. Thaw on ice just before use.

  • Stop Solution: 0.1 M Tris-HCl buffer with 80% acetonitrile and 20% water.

High-Throughput Screening Workflow for CYP Inhibition

Caption: A typical workflow for a high-throughput CYP inhibition screening assay.

Detailed Protocol for a 384-Well Plate Format
  • Compound Plating: Dispense 1 µL of test compounds (potential inhibitors) at various concentrations into the wells of a 384-well black, clear-bottom plate. Include appropriate controls (vehicle control with DMSO and a positive control inhibitor).

  • Enzyme Addition: Prepare a master mix of the CYP enzyme (e.g., human liver microsomes at a final concentration of 0.1-0.5 mg/mL) in phosphate buffer. Add 20 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Prepare a solution of 7-ethoxycoumarin in phosphate buffer. Add 10 µL to each well to achieve a final concentration near the Km for the CYP isoform being tested (e.g., 10-50 µM).

  • Reaction Initiation: Prepare a solution of NADPH in phosphate buffer. Add 10 µL to each well to achieve a final concentration of 1 mM. This will initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm.[2][3] Readings can be taken kinetically over a period of 15-60 minutes or as an endpoint measurement.

  • Reaction Termination (for endpoint assays): After the desired incubation time, add 25 µL of the stop solution to each well.

  • Final Reading (for endpoint assays): Read the fluorescence of the plate.

  • Data Analysis:

    • Construct a standard curve using known concentrations of 7-hydroxycoumarin to convert relative fluorescence units (RFU) to the amount of product formed.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationship: Assay Considerations

Assay_Considerations cluster_considerations Key Assay Considerations Assay_Type Assay Type (Inhibition vs. Induction) Substrate_Conc Substrate Concentration (around Km for inhibition) Assay_Type->Substrate_Conc Data_Analysis Data Analysis (IC50, EC50, Kinetic Parameters) Assay_Type->Data_Analysis Enzyme_Source Enzyme Source (Microsomes, Recombinant) Enzyme_Source->Substrate_Conc Cofactors Cofactor Availability (NADPH, Regenerating System) Incubation_Time Incubation Time (Linearity of Reaction) Cofactors->Incubation_Time Incubation_Time->Data_Analysis Compound_Interference Compound Interference (Autofluorescence, Quenching) Compound_Interference->Data_Analysis

Caption: Interrelated factors to consider when designing and executing the assay.

Troubleshooting and Considerations

  • Compound Autofluorescence: Test compounds should be pre-screened for intrinsic fluorescence at the excitation and emission wavelengths used for 7-hydroxycoumarin detection.

  • Fluorescence Quenching: Some compounds may quench the fluorescence of 7-hydroxycoumarin, leading to an overestimation of inhibition. This can be assessed by adding the compound to a known concentration of 7-hydroxycoumarin.

  • Enzyme Stability: Ensure that the enzyme preparation is handled properly and remains active throughout the assay. Keep enzymes on ice and use them promptly after thawing.

  • Linearity of the Reaction: It is crucial to ensure that the reaction rate is linear with respect to time and enzyme concentration. This can be determined in preliminary experiments.

  • DMSO Tolerance: The final concentration of DMSO in the reaction mixture should be kept low (typically ≤ 1%) as it can inhibit CYP activity.

By following these protocols and considering the key experimental variables, researchers can effectively utilize ethoxycoumarin-based assays for the high-throughput screening of CYP450 modulators in a drug discovery setting.

References

4-Ethoxycoumarin and its Precursor, 4-Hydroxycoumarin, as Versatile Intermediates in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-ethoxycoumarin and its direct precursor, 4-hydroxycoumarin, as pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological and pharmacological activities. While this compound can be synthesized from 4-hydroxycoumarin, the latter is a far more versatile and widely utilized building block in organic synthesis due to the reactivity of its C3 position, facilitated by keto-enol tautomerism. This document will first detail the synthesis of this compound and then delve into the extensive applications of 4-hydroxycoumarin as a key intermediate.

Synthesis of this compound via O-Alkylation of 4-Hydroxycoumarin

This compound is typically prepared from 4-hydroxycoumarin through an O-alkylation reaction. This process involves the etherification of the hydroxyl group at the 4-position.

General Experimental Protocol: O-Alkylation of 4-Hydroxycoumarin

A general method for the O-alkylation of 4-hydroxycoumarin involves its reaction with an ethylating agent in the presence of a base.

Materials:

  • 4-Hydroxycoumarin

  • Ethyl iodide (or diethyl sulfate)

  • Anhydrous potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

Procedure:

  • To a solution of 4-hydroxycoumarin (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter off the inorganic salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

4-Hydroxycoumarin as a Versatile Synthetic Intermediate

The synthetic utility of 4-hydroxycoumarin extends far beyond its use as a precursor to this compound. Its ability to exist in tautomeric forms makes the C3 position highly nucleophilic, enabling a variety of C-C and C-heteroatom bond-forming reactions. This has led to its use in the synthesis of numerous biologically active molecules, including anticoagulants, anticancer agents, and antimicrobials.[1][2]

C-Alkylation Reactions

The C3 position of 4-hydroxycoumarin can be readily alkylated with various electrophiles, such as benzylic alcohols, to produce a range of 3-substituted derivatives.[3]

This protocol describes the synthesis of 3-alkylated-4-hydroxycoumarins using a solid superacid catalyst.

Materials:

  • 4-Hydroxycoumarin

  • Secondary benzyl alcohol (e.g., 1-phenylethanol)

  • Sulfated tin oxide (STO) catalyst

  • Acetic acid

Procedure:

  • To a mixture of 4-hydroxycoumarin (1.0 mmol) and the secondary benzyl alcohol (1.1 mmol) in acetic acid (10 mL), add the STO catalyst (0.1 mmol).

  • Stir the reaction mixture at reflux temperature for the required time (monitored by TLC).

  • After completion, cool the reaction mixture and add water.

  • Neutralize the mixture with sodium carbonate and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under vacuum to yield the crude product, which can be further purified by column chromatography.

Synthesis of Dicoumarol Analogues

4-Hydroxycoumarin is a key starting material for the synthesis of dicoumarol and its analogues, which are known for their anticoagulant properties. This typically involves the condensation of 4-hydroxycoumarin with an aldehyde.

Materials:

  • 4-Hydroxycoumarin derivative (e.g., 6-methyl-4-hydroxycoumarin)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A mixture of the 4-hydroxycoumarin derivative (2 equivalents) and the aromatic aldehyde (1 equivalent) is refluxed in ethanol.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction is refluxed for several hours until completion (monitored by TLC).

  • Upon cooling, the product often precipitates out of the solution.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to give the pure symmetrical dicoumarol analogue.

ProductR Group on AldehydeYield (%)
Symmetrical Dicoumarol Analogue 1Phenyl85
Symmetrical Dicoumarol Analogue 24-Chlorophenyl88
Symmetrical Dicoumarol Analogue 34-Methoxyphenyl82
Synthesis of Fused Heterocyclic Systems

4-Hydroxycoumarin serves as a versatile precursor for the synthesis of various fused heterocyclic systems, such as pyrano[3,2-c]coumarins.

This protocol involves a three-component reaction between 4-hydroxycoumarin, an aldehyde, and malononitrile.[4]

Materials:

  • 4-Hydroxycoumarin

  • Aromatic aldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A mixture of 4-hydroxycoumarin (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is taken in ethanol (15 mL).

  • A catalytic amount of piperidine is added, and the reaction mixture is refluxed for 2-3 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to obtain the desired pyrano[3,2-c]coumarin derivative.

Aldehyde SubstituentProductYield (%)Melting Point (°C)
Phenyl2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile92258-260
4-Chlorophenyl2-Amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile95265-267
4-Methoxyphenyl2-Amino-4-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile90248-250

Visualization of Synthetic Pathways and Biological Screening Workflow

Synthetic Workflow for 4-Hydroxycoumarin Derivatives

synthetic_workflow start 4-Hydroxycoumarin intermediate1 C3-Alkylated Derivatives start->intermediate1 R-X / Catalyst intermediate2 Dicoumarol Analogues start->intermediate2 R-CHO / Base intermediate3 Fused Heterocycles (e.g., Pyrano[3,2-c]coumarins) start->intermediate3 Aldehyde, Malononitrile final_products Biologically Active Compounds intermediate1->final_products intermediate2->final_products intermediate3->final_products

Caption: Synthetic routes from 4-hydroxycoumarin to diverse derivatives.

Logical Workflow for Biological Activity Screening

biological_screening synthesis Synthesis of Coumarin Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening Biological Activity Screening purification->screening anticoagulant Anticoagulant Assays screening->anticoagulant anticancer Anticancer Assays (e.g., MTT assay) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) screening->antimicrobial sar Structure-Activity Relationship (SAR) Studies anticoagulant->sar anticancer->sar antimicrobial->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for evaluating the biological activity of synthesized compounds.

Quantitative Data Summary

The following tables summarize the yields and other relevant data for representative reactions starting from 4-hydroxycoumarin.

Table 1: Synthesis of 3-Substituted 4-Hydroxycoumarins via C-Alkylation

ElectrophileProductCatalystYield (%)
1-Phenylethanol3-(1-Phenylethyl)-4-hydroxycoumarinSTO85
1-(4-Methoxyphenyl)ethanol3-(1-(4-Methoxyphenyl)ethyl)-4-hydroxycoumarinSTO90
1-(4-Chlorophenyl)ethanol3-(1-(4-Chlorophenyl)ethyl)-4-hydroxycoumarinSTO82

Table 2: Synthesis of Fused Pyrano[3,2-c]coumarins

AldehydeProductYield (%)
Benzaldehyde2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile92
4-Nitrobenzaldehyde2-Amino-4-(4-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile94
2-Chlorobenzaldehyde2-Amino-4-(2-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile91

Table 3: Spectroscopic Data for a Representative Compound: 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile

TechniqueData
¹H NMR (DMSO-d₆, δ ppm)4.45 (s, 1H, H-4), 7.20-7.40 (m, 7H, Ar-H & NH₂), 7.50 (t, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 7.95 (d, 1H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm)36.5, 57.8, 103.8, 112.9, 116.8, 119.5, 122.8, 124.7, 127.5, 128.8, 132.9, 144.2, 152.5, 158.3, 160.2
IR (KBr, cm⁻¹)3380, 3295 (NH₂), 2195 (CN), 1710 (C=O, lactone), 1675 (C=O, pyranone), 1605 (C=C)

These notes underscore the significance of 4-hydroxycoumarin as a foundational scaffold in medicinal chemistry and organic synthesis, providing researchers with established protocols and data to facilitate the development of novel therapeutic agents.

References

Application Notes and Protocols for Studying 4-Ethoxycoumarin Metabolism by P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Ethoxycoumarin as a probe substrate for measuring the metabolic activity of Cytochrome P450 (P450) enzymes. The primary metabolic pathway involves the O-deethylation of this compound to the highly fluorescent product, 7-hydroxycoumarin, a reaction catalyzed by multiple P450 isoforms. This fluorometric assay is a widely used method for in vitro drug metabolism studies and high-throughput screening of P450 inhibition.

Metabolic Pathway of this compound

The metabolism of this compound predominantly proceeds via O-deethylation, a reaction mediated by various Cytochrome P450 enzymes. This process involves the removal of an ethyl group, resulting in the formation of 7-hydroxycoumarin, a fluorescent metabolite, and acetaldehyde.

cluster_P450_Metabolism P450-Mediated Metabolism This compound This compound Non-fluorescent P450 Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP2E1) This compound->P450 Substrate Binding 7-Hydroxycoumarin 7-Hydroxycoumarin Fluorescent P450->7-Hydroxycoumarin O-deethylation NADP NADP+ + H2O P450->NADP NADPH NADPH + H+ + O2 NADPH->P450

Caption: Metabolic O-deethylation of this compound by Cytochrome P450 enzymes.

Quantitative Data: P450 Isoform Kinetics with Coumarin Derivatives

The following table summarizes the kinetic parameters for the metabolism of this compound and other relevant coumarin derivatives by various human P450 isoforms. These values are essential for designing and interpreting in vitro metabolism studies.

SubstrateP450 IsoformKm (µM)Vmax (nmol/min/mg protein)Source
3-Cyano-7-ethoxycoumarinRat Liver Microsomes160.5
7-EthoxycoumarinHuman P450 1A2Low KmLow Vmax
7-EthoxycoumarinHuman P450 2E1High KmHigh Vmax
7-EthoxycoumarinRat Intestinal Mucosal Cells50 - 70-
7-Ethoxycoumarin (after 3-methylcholanthrene pretreatment)Rat Intestinal Mucosal Cells20 - 45Increased

Experimental Protocol: this compound O-Deethylation (ECOD) Assay

This protocol outlines a spectrofluorometric method for determining P450-catalyzed this compound O-deethylation activity in human liver microsomes.

Materials and Reagents
  • Human Liver Microsomes (HLM)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (or other suitable stop solution)

  • 7-Hydroxycoumarin (for standard curve)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader

Experimental Workflow

cluster_Workflow ECOD Assay Workflow A Prepare Reagents (Buffer, Substrate, Microsomes, NADPH) B Pre-incubate Microsomes, Buffer, and this compound (37°C) A->B C Initiate Reaction (Add NADPH) B->C D Incubate (Linear Range) C->D E Stop Reaction (e.g., Acetonitrile) D->E F Read Fluorescence (Excitation: ~370-410 nm Emission: ~450-510 nm) E->F G Data Analysis (Standard Curve, Calculate Activity) F->G

Caption: General workflow for the this compound O-deethylation (ECOD) assay.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh NADPH regenerating system solution.

    • Prepare a stock solution of 7-hydroxycoumarin for the standard curve.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium Phosphate Buffer (to final volume)

      • Human Liver Microsomes (e.g., 0.1-0.5 mg/mL final concentration)

      • This compound (at various concentrations to determine kinetics, or a single saturating concentration for screening)

    • Include control wells:

      • No NADPH (to measure background fluorescence)

      • No microsomes (to measure substrate fluorescence)

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the NADPH regenerating system to each well (except the "No NADPH" controls).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time within the linear range of the reaction (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a suitable stop solution, such as cold acetonitrile. This will precipitate the proteins and halt the enzymatic activity.

  • Fluorescence Measurement:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new black 96-well plate.

    • Measure the fluorescence of the 7-hydroxycoumarin product using a fluorescence plate reader. The excitation and emission wavelengths for 7-hydroxycoumarin are typically around 370-410 nm and 450-510 nm, respectively. The optimal wavelengths may need to be determined for the specific instrument being used. For the related product 3-cyano-7-hydroxycoumarin, excitation and emission maxima are 408 nm and 450 nm, respectively.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of 7-hydroxycoumarin.

    • Subtract the background fluorescence (from "No NADPH" controls) from the sample wells.

    • Use the standard curve to determine the concentration of 7-hydroxycoumarin produced in each sample.

    • Calculate the rate of reaction (e.g., pmol of product formed per minute per mg of microsomal protein).

    • For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Applications in Drug Development

  • P450 Inhibition Screening: this compound is a useful probe substrate for high-throughput screening of new chemical entities (NCEs) for their potential to inhibit P450 enzymes. A decrease in the rate of 7-hydroxycoumarin formation in the presence of an NCE indicates inhibition.

  • Reaction Phenotyping: By using a panel of recombinant human P450 enzymes, the specific isoforms responsible for the metabolism of a test compound can be identified through their inhibition of this compound O-deethylation.

  • Enzyme Induction Studies: Changes in the rate of this compound metabolism can be used to assess the induction of P450 enzymes in response to drug treatment in cellular models.

Considerations and Troubleshooting

  • Substrate Specificity: this compound is metabolized by multiple P450 isoforms, including CYP1A1, CYP1A2, and CYP2E1. Therefore, it is considered a non-selective P450 substrate. For isoform-specific studies, the use of selective inhibitors or recombinant enzymes is recommended.

  • Fluorescence Interference: Test compounds may possess intrinsic fluorescence or quench the fluorescence of the product, leading to inaccurate results. It is crucial to include appropriate controls to assess potential fluorescence interference.

  • Linearity of the Reaction: Ensure that the reaction is linear with respect to time and protein concentration. Preliminary experiments should be conducted to determine the optimal incubation time and microsomal protein concentration.

  • Solvent Effects: The concentration of organic solvents (e.g., DMSO, methanol) used to dissolve the substrate and test compounds should be kept to a minimum (typically <1%) to avoid inhibition of P450 activity.

Application Note: Quantitative Analysis of 4-Ethoxycoumarin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Ethoxycoumarin is a synthetic derivative of coumarin, a naturally occurring compound known for its sweet scent and various biological activities. As a member of the coumarin family, this compound and its analogues are of significant interest in pharmaceutical and chemical research due to their potential therapeutic applications. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed to be robust, accurate, and suitable for routine analysis in a laboratory setting.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a relatively nonpolar compound, is retained on the column and then eluted by the organic mobile phase. The separation is isocratic, ensuring simplicity and reproducibility. Detection is performed using a UV-Vis spectrophotometer at a wavelength where this compound exhibits maximum absorbance, allowing for sensitive and specific quantification.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound reference standard of known purity.

  • Sample Filtration: 0.45 µm syringe filters for sample preparation.

2. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may be adjusted to optimize the retention time and peak shape. The mobile phase should be degassed before use to prevent bubble formation in the system.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and can be optimized as needed:

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (50:50, v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time Approximately 10 minutes

4. Sample Preparation

  • Samples should be dissolved in the mobile phase.

  • Prior to injection, all samples and standards must be filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative performance of the HPLC method for this compound is summarized in the following tables. The data presented is based on typical performance for closely related coumarin compounds and serves as a guideline for method validation.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6)< 2.0%

Table 2: Method Validation Parameters

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision (%RSD)
    - Intra-day< 2.0%
    - Inter-day< 3.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Note: The precision and accuracy data are based on studies of the structurally similar 7-ethoxycoumarin, where intra- and inter-assay precision were within 13% and accuracy was within 7%.[2] For 4-hydroxycoumarin derivatives, within-run precision (CV) has been reported to range from 2.19% to 3.79% and between-run precision (CV) from 3.72% to 9.57%.[3]

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC System (Pump, Injector, Column, Oven) Standard->HPLC Inject Sample Prepare Sample Solutions Sample->HPLC Inject MobilePhase Prepare Mobile Phase MobilePhase->HPLC Elution Detector UV Detector (275 nm) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Peak Area Chromatogram->Quantification Result Calculate Concentration Quantification->Result

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Diagram 2: Logical Relationship of Method Validation Parameters

Validation_Parameters Method Validated HPLC Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness IntraDay Intra-day Precision->IntraDay InterDay Inter-day Precision->InterDay

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

Application Notes and Protocols for Utilizing 4-Ethoxycoumarin in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a class of naturally occurring benzopyrone compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] 4-Ethoxycoumarin, a synthetic derivative of coumarin, is a subject of investigation for its potential as an antimicrobial agent. These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial susceptibility of various microorganisms to this compound. The primary methodologies covered are the disk diffusion assay for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

The precise antimicrobial mechanism of this compound is not fully elucidated; however, the broader class of coumarins is known to exert its effects through several pathways. One of the primary targets is DNA gyrase, a bacterial enzyme essential for DNA replication, thereby inhibiting bacterial cell division.[3] Additionally, some coumarin derivatives are believed to induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and subsequent damage to cellular components like DNA, proteins, and lipids.[1] Other proposed mechanisms include the disruption of cell membrane integrity through hydrophobic interactions.[1]

antimicrobial_mechanism cluster_coumarin This compound cluster_bacterial_cell Bacterial Cell Coumarin Coumarin DNA_Gyrase DNA Gyrase (Inhibited) Coumarin->DNA_Gyrase Inhibits ATPase Activity ROS Reactive Oxygen Species (ROS) Production Coumarin->ROS Induces Cell_Membrane Cell Membrane Disruption Coumarin->Cell_Membrane Hydrophobic Interactions DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Leads to Oxidative_Damage Oxidative Damage to Cellular Components ROS->Oxidative_Damage Causes Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Results in disk_diffusion_workflow Start Start Prepare_Disks Prepare this compound Impregnated Disks Start->Prepare_Disks Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Place_Disks Place Disks on Inoculated Plate Prepare_Disks->Place_Disks Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Inoculate_Plate->Place_Disks Incubate Incubate at 35°C for 16-18 hours Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End mic_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of This compound in 96-Well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity or Use Plate Reader Incubate->Read_Results Determine_MIC Determine MIC as Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Troubleshooting & Optimization

Optimizing Derivatization of 4-Ethoxycoumarin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 4-ethoxycoumarin, optimizing reaction conditions is crucial for successful derivatization and the development of novel compounds. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete reaction. - Inactive reagents. - Suboptimal reaction temperature. - Inefficient catalyst. - Steric hindrance from the ethoxy group.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Use fresh or newly purchased reagents and ensure anhydrous conditions if required. - Optimize the reaction temperature; some reactions may require heating or cooling. - Screen different catalysts (e.g., Lewis acids, bases) to find the most effective one. - For C3-alkylation, consider using a more reactive alkylating agent or a stronger catalyst system.
Formation of Multiple Products/Side Reactions - Reaction at positions other than C3. - Cleavage of the 4-ethoxy group under acidic conditions. - Self-condensation of starting material or reagents.- Employ milder reaction conditions to improve selectivity. - If using acidic catalysts, consider alternatives like solid acid catalysts (e.g., sulfated tin oxide) or non-acidic conditions. - Use a base to neutralize any acid formed during the reaction. - Control the stoichiometry of the reactants carefully.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of closely related byproducts. - Oily or non-crystalline product.- Optimize the reaction to drive it to completion. - Use column chromatography with a carefully selected solvent system for separation. - Attempt recrystallization from various solvents to obtain a pure, crystalline product. - If the product is an oil, try converting it to a solid derivative for easier purification.
Cleavage of the 4-Ethoxy Group - Strong acidic conditions. - High reaction temperatures in the presence of acid.- Avoid strong acids like HBr and HI, which are known to cleave ethers. - Use milder acid catalysts or basic/neutral reaction conditions. - Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

Frequently Asked Questions (FAQs)

1. What are the most common positions for derivatization on the this compound scaffold?

The most common and reactive site for derivatization on the 4-hydroxycoumarin scaffold, and by extension this compound, is the C3 position. The methylene group at C3 is activated by the adjacent carbonyl group and the electron-donating character of the enol ether system, making it susceptible to electrophilic substitution and condensation reactions.

2. How can I introduce an alkyl or acyl group at the C3 position of this compound?

  • C3-Alkylation: This can be achieved by reacting this compound with an appropriate alkylating agent, such as an alkyl halide or a secondary benzylic alcohol, in the presence of a catalyst. Various catalysts have been reported for the C3-alkylation of the related 4-hydroxycoumarin, including sulfated tin oxide (STO), PEG-400, and Zn(OAc)₂.

  • C3-Acylation: Acylation at the C3 position can be performed using an acylating agent like an acid chloride or anhydride. The reaction is often carried out in the presence of a base such as pyridine or triethylamine.

3. What are some key considerations when choosing a solvent for my reaction?

The choice of solvent can significantly impact reaction outcomes. For C3-alkylation of 4-hydroxycoumarins, solvents like acetic acid and PEG-400 have been used successfully. For acylation reactions, aprotic solvents like dichloromethane or THF are common. It is crucial to ensure the solvent is dry, especially for moisture-sensitive reactions.

4. How can I monitor the progress of my derivatization reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

5. Are there any known safety precautions I should take when working with coumarin derivatives?

Many coumarin derivatives exhibit biological activity and should be handled with care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific reagent and compound used in your experiment.

Experimental Protocols

While specific protocols for this compound are not abundantly available, the following general procedures for the related 4-hydroxycoumarin can be adapted and optimized.

General Procedure for C3-Alkylation of 4-Hydroxycoumarin with a Secondary Benzyl Alcohol

This protocol is adapted from a procedure using sulfated tin oxide (STO) as a catalyst.

  • To a mixture of 4-hydroxycoumarin (1.0 mmol) and the secondary benzyl alcohol (1.1 mmol) in acetic acid (10 mL), add STO (0.1 mmol).

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Neutralize the solution with sodium carbonate and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for C3-Acylation of 4-Hydroxycoumarin

This procedure is a general representation of acylation reactions.

  • Dissolve 4-hydroxycoumarin (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (1.2 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Key Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for C3-Alkylation of this compound

G start Start: this compound reagents Add Alkylating Agent & Catalyst in Solvent start->reagents reaction Reaction at Optimized Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography/Recrystallization) workup->purification product Product: 3-Alkyl-4-ethoxycoumarin purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General experimental workflow for the C3-alkylation of this compound.

Diagram 2: Apoptosis Induction Signaling Pathway by Coumarin Derivatives

G Coumarin Coumarin Derivative PI3K PI3K Coumarin->PI3K inhibits AKT AKT PI3K->AKT activates Bcl2 Bcl-2 AKT->Bcl2 activates Bax Bax Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified PI3K/AKT signaling pathway for apoptosis induction by coumarin derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->iNOS_COX2 MAPK->Cytokines Coumarin Coumarin Derivative Coumarin->NFkB inhibits Coumarin->MAPK inhibits Inflammation Inflammation iNOS_COX2->Inflammation Cytokines->Inflammation

Minimizing background signal in 4-Ethoxycoumarin-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-Ethoxycoumarin-based assays. The information is designed to help minimize background signals and optimize assay performance for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in my this compound assay?

A1: High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous fluorescent molecules in your sample (e.g., tissues, cells) or media components.[1][2]

  • Substrate Fluorescence: The this compound substrate itself possesses some intrinsic fluorescence.

  • Cofactor Fluorescence: NADPH, a common cofactor in CYP450 assays, is fluorescent, particularly at excitation wavelengths below 390 nm.

  • Non-specific Binding: The substrate or its fluorescent product, 7-hydroxycoumarin, may bind non-specifically to proteins or plasticware.[1]

  • Contamination: Contamination from blood in tissue samples can be problematic as hemoglobin absorbs light in the 370-450 nm range.

Q2: How can I minimize background fluorescence from my samples and reagents?

A2: To reduce background fluorescence, consider the following strategies:

  • Wavelength Selection: Utilize an excitation wavelength greater than 400 nm to minimize the fluorescence contribution from NADPH.

  • Controls: Always include a negative control incubation that lacks the enzyme, substrate, or cofactor to accurately measure and subtract the background fluorescence.

  • Sample Preparation: Ensure tissue samples are properly perfused to remove blood and minimize hemoglobin interference.

  • Reagent Purity: Use high-purity reagents to avoid fluorescent contaminants.

Q3: What is the optimal concentration of this compound to use in my assay?

A3: The optimal substrate concentration is typically at or near the Michaelis constant (Km) of the enzyme.[3] Using a substrate concentration that is too high can lead to substrate inhibition and increased background fluorescence. It is recommended to perform a substrate titration experiment to determine the optimal concentration for your specific experimental conditions.

Q4: How does pH affect the fluorescence of the 7-hydroxycoumarin product?

A4: The fluorescence of 7-hydroxycoumarin, the product of the O-deethylation of this compound, is pH-dependent. The fluorescence intensity generally increases with higher pH.[4][5] Therefore, it is crucial to maintain a consistent and optimal pH throughout your experiments to ensure reproducible results.

Troubleshooting Guide

High Background Signal
Potential Cause Recommended Solution
Autofluorescence from sample Include an unstained control to quantify the level of autofluorescence. If high, consider using a quencher like Trypan Blue or specialized blocking buffers.[2]
High substrate concentration Perform a substrate titration curve to determine the optimal concentration that provides a good signal-to-background ratio without causing substrate inhibition.
High enzyme concentration Reduce the amount of enzyme (e.g., microsomes, recombinant enzyme) in the reaction to ensure the reaction rate is linear over time and to lower the contribution of any inherent fluorescence from the enzyme preparation.
NADPH fluorescence Use an excitation wavelength above 400 nm.
Non-specific binding Add a small amount of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) to the wash buffers. Ensure thorough washing steps.[1]
Contaminated reagents Prepare fresh buffers and solutions with high-purity water and reagents.
Incubation time is too long Optimize the incubation time to ensure you are measuring the initial reaction velocity and to prevent the accumulation of non-specific signal.
No or Low Signal
Potential Cause Recommended Solution
Inactive enzyme Ensure proper storage and handling of the enzyme. Test the enzyme activity with a known positive control substrate.
Incorrect buffer conditions (pH, ionic strength) Optimize the buffer composition. The fluorescence of 7-hydroxycoumarin is pH-sensitive, with higher fluorescence at more alkaline pH.[4][5]
Sub-optimal substrate concentration The substrate concentration may be too low. Perform a substrate titration to find the optimal concentration.
Inhibitors present in the sample Include a positive control with a known amount of purified enzyme to check for inhibition from the sample matrix.
Incorrect instrument settings Verify the excitation and emission wavelengths are correctly set for 7-hydroxycoumarin (typically around 370 nm for excitation and 450 nm for emission). Check the gain settings on the fluorometer.[6]

Experimental Protocols

Protocol: this compound O-Deethylase (ECOD) Assay

This protocol provides a general framework for measuring the activity of cytochrome P450 enzymes using this compound as a substrate.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • NADPH Regenerating System:

    • NADP+ (10 mM)

    • Glucose-6-phosphate (100 mM)

    • Glucose-6-phosphate dehydrogenase (10 U/mL)

  • This compound (Substrate): Prepare a stock solution in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired final concentration in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Preparation: Microsomes or recombinant CYP450 enzymes diluted in phosphate buffer.

  • Stopping Solution: 2 M Trichloroacetic acid (TCA) or a suitable organic solvent like acetonitrile.

  • 7-Hydroxycoumarin Standard: For generating a standard curve.

2. Assay Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, enzyme preparation, and this compound substrate in a microplate or microcentrifuge tubes.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for the desired time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding the stopping solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Transfer the supernatant to a new microplate.

  • Measure the fluorescence of the 7-hydroxycoumarin product using a fluorometer with excitation at ~370 nm and emission at ~450 nm.[6]

3. Data Analysis:

  • Prepare a standard curve using known concentrations of 7-hydroxycoumarin.

  • Subtract the fluorescence of the no-enzyme control from all readings.

  • Determine the concentration of 7-hydroxycoumarin produced in each sample using the standard curve.

  • Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.

Quantitative Data Summary

Table 1: Effect of Substrate Concentration on ECOD Activity

Substrate Concentration (µM)Relative Reaction Velocity (%)Signal-to-Background Ratio
0.1 x Km~9%Low
0.5 x Km~33%Moderate
1 x Km ~50% Optimal
2 x Km~67%High
10 x Km~91%May decrease due to substrate inhibition

Note: This table is illustrative and based on Michaelis-Menten kinetics. The optimal substrate concentration should be determined empirically.

Table 2: Influence of pH on 7-Hydroxycoumarin Fluorescence

pHRelative Fluorescence Intensity
6.0Low
7.0Moderate
7.4High
8.0Very High

Note: The fluorescence of 7-hydroxycoumarin is generally higher at more alkaline pH.[4][5] It is important to choose a pH that is optimal for both enzyme activity and product fluorescence.

Visualizations

CYP450_Catalytic_Cycle cluster_cycle CYP450 Catalytic Cycle E_Fe3 CYP450 (Fe³⁺) E_Fe3_S Substrate Complex (Fe³⁺) E_Fe3->E_Fe3_S Substrate (RH) binds E_Fe2_S Reduced Complex (Fe²⁺) E_Fe3_S->E_Fe2_S e⁻ (from NADPH) E_Fe2_S_O2 Oxy-Complex (Fe²⁺-O₂) E_Fe2_S->E_Fe2_S_O2 O₂ binds E_Fe3_S_O2_2 Peroxy-Complex (Fe³⁺-O₂²⁻) E_Fe2_S_O2->E_Fe3_S_O2_2 e⁻ (from NADPH) E_Fe3_S_OOH Hydroperoxy-Complex (Fe³⁺-OOH) E_Fe3_S_O2_2->E_Fe3_S_OOH H⁺ Compound_I Compound I (Fe⁴⁺=O) E_Fe3_S_OOH->Compound_I H⁺, -H₂O E_Fe3_SOH Product Complex (Fe³⁺) Compound_I->E_Fe3_SOH Substrate Oxidation (RH -> ROH) E_Fe3_SOH->E_Fe3 Product (ROH) released

Caption: The catalytic cycle of cytochrome P450 enzymes.

Troubleshooting_Workflow start High Background Signal Detected check_controls Review Controls (No Enzyme, No Substrate) start->check_controls autofluorescence High Autofluorescence? check_controls->autofluorescence Controls OK prepare_fresh Prepare Fresh Reagents check_controls->prepare_fresh Controls High optimize_conc Optimize Substrate/Enzyme Concentrations autofluorescence->optimize_conc No improve_washing Improve Washing Steps (Add detergent) autofluorescence->improve_washing Yes check_wavelength Excitation Wavelength > 400nm? optimize_conc->check_wavelength adjust_wavelength Adjust Excitation Wavelength check_wavelength->adjust_wavelength No check_wavelength->improve_washing Yes adjust_wavelength->improve_washing end Background Minimized improve_washing->end prepare_fresh->check_controls

Caption: A workflow for troubleshooting high background signals.

References

Technical Support Center: Overcoming 4-Ethoxycoumarin Aggregation in Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 4-ethoxycoumarin aggregation in biological buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in a biological buffer appears cloudy or shows visible precipitate. What is happening?

A1: Cloudiness or precipitation is a strong indication that this compound is aggregating and falling out of solution. This is a common issue for hydrophobic molecules like this compound when introduced into aqueous biological buffers. Aggregation can be influenced by several factors including concentration, buffer composition, pH, and temperature.

Q2: What is the maximum soluble concentration of this compound in common biological buffers?

Q3: How can I increase the solubility of this compound in my experimental buffer?

A3: Several strategies can be employed to enhance the solubility and prevent the aggregation of this compound:

  • Co-solvents: Introducing a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly improve solubility. However, it is essential to ensure the final co-solvent concentration is compatible with your biological assay.

  • Excipients: The use of solubilizing agents like cyclodextrins and surfactants is a highly effective approach. These molecules can encapsulate or interact with this compound, increasing its apparent solubility in aqueous solutions.

  • pH Adjustment: The solubility of some coumarin derivatives can be influenced by pH[2]. Investigating a range of pH values within the acceptable limits for your experiment may help improve solubility.

Q4: What are cyclodextrins and how do they prevent aggregation?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding the hydrophobic regions from the aqueous environment and preventing self-aggregation[3].

Q5: Which type of cyclodextrin should I use for this compound?

A5: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher aqueous solubility and low toxicity compared to native β-cyclodextrin. The choice of cyclodextrin and its optimal concentration should be determined empirically for your specific application.

Q6: How do surfactants help in preventing this compound aggregation?

A6: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, thereby increasing their solubility in the bulk aqueous phase[4].

Q7: What are some common surfactants used in biological research?

A7: Non-ionic surfactants are generally preferred for biological applications due to their lower potential for protein denaturation. Commonly used surfactants include Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Pluronic® F-68.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock into buffer The final concentration of this compound exceeds its solubility in the aqueous buffer. The percentage of DMSO is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). 3. Add a solubilizing excipient (cyclodextrin or surfactant) to the buffer before adding the this compound stock.
Inconsistent results in enzyme or cell-based assays Aggregation of this compound is leading to non-specific inhibition or interference with the assay components.1. Visually inspect your assay plate for any signs of precipitation. 2. Perform a solubility test of this compound under your exact assay conditions. 3. Incorporate a suitable excipient to prevent aggregation. 4. Run control experiments with the excipient alone to ensure it does not affect the assay.
Cloudy or hazy buffer after adding this compound Formation of colloidal aggregates that are not large enough to precipitate but still scatter light.1. Use Dynamic Light Scattering (DLS) to confirm the presence and size of aggregates. 2. Determine the Critical Aggregation Concentration (CAC) to identify the concentration at which aggregation begins. 3. Work at concentrations below the CAC or use excipients to increase the CAC.

Quantitative Data Summary

The following tables summarize solubility data for compounds structurally related to this compound. This data can serve as a starting point for your experiments, but it is crucial to determine these values specifically for this compound in your experimental setup.

Table 1: Solubility of Related Coumarin Compounds in Different Solvents

CompoundSolventSolubilityReference
7-Ethoxycoumarin1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]
7-Ethoxycoumarin95% Ethanol50 mg/mL[5]
4-Hydroxycoumarin1:5 Ethanol:PBS (pH 7.2)~0.16 mg/mL[6]
4-HydroxycoumarinEthanol, DMSO, DMF~30 mg/mL[6]

Table 2: Commonly Used Excipients for Solubility Enhancement

Excipient ClassExampleTypical Starting ConcentrationMechanism of Action
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMInclusion complex formation
Surfactants (Non-ionic)Polysorbate 20 (Tween® 20)0.01% - 0.1% (v/v)Micellar encapsulation
Surfactants (Non-ionic)Pluronic® F-680.02% - 0.2% (w/v)Micellar encapsulation

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in a biological buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to a new 96-well plate containing your biological buffer (e.g., 98 µL). This will create a range of final this compound concentrations in 2% DMSO.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

Protocol 2: Determination of Critical Aggregation Concentration (CAC) using Dynamic Light Scattering (DLS)

This protocol describes how to determine the concentration at which this compound begins to form aggregates.

  • Sample Preparation: Prepare a series of this compound solutions in your biological buffer at various concentrations, starting from a concentration known to be soluble.

  • DLS Measurement: For each concentration, measure the particle size distribution using a DLS instrument.

  • Data Analysis: Plot the average particle size (hydrodynamic radius) or the scattering intensity as a function of this compound concentration. The CAC is the concentration at which a sharp increase in particle size or scattering intensity is observed.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Precipitation of This compound solubility_assay Perform Kinetic Solubility Assay start->solubility_assay Initial Observation dls_assay Determine CAC with DLS solubility_assay->dls_assay If still problematic excipient_screen Screen Solubilizing Excipients dls_assay->excipient_screen If aggregation is confirmed end Optimized Assay Conditions excipient_screen->end Select best excipient signaling_pathway cluster_0 Mechanism of Cyclodextrin Solubilization A This compound (Hydrophobic) C Inclusion Complex (Water Soluble) A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

References

Calibrating instruments for accurate 4-Ethoxycoumarin fluorescence detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Ethoxycoumarin in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for detecting the product of this compound metabolism?

A1: The primary fluorescent product of this compound metabolism by cytochrome P450 enzymes is 4-hydroxycoumarin (or a similar hydroxylated metabolite). For the closely related and commonly used 7-ethoxycoumarin, the fluorescent product 7-hydroxycoumarin is detected using an excitation wavelength of approximately 370 nm and an emission wavelength of around 450 nm.[1][2] These settings are a reliable starting point for this compound assays.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically supplied as a crystalline solid.[3][4][5] It is soluble in organic solvents like DMSO and DMF.[5] For aqueous buffers, it is sparingly soluble. To prepare a stock solution, dissolve the compound in an appropriate organic solvent first, which can then be diluted into your aqueous assay buffer.[3][5] It is recommended to store stock solutions at -20°C for long-term stability.[3][5] Aqueous solutions should ideally be prepared fresh for each experiment.[3][5]

Q3: What are the major factors that can influence the fluorescence signal in my assay?

A3: Several factors can impact the fluorescence intensity and spectral characteristics of coumarin derivatives. These include:

  • pH: The fluorescence of coumarin compounds can be pH-sensitive.[1][6]

  • Solvent Polarity: The polarity of the solvent can cause shifts in the emission wavelength.[6]

  • Temperature: Temperature fluctuations can affect enzyme kinetics and fluorescence quantum yield.

  • Interfering Compounds: Test compounds that are themselves fluorescent or that quench fluorescence can lead to inaccurate results.[7]

Q4: Why is this compound used in drug metabolism studies?

A4: this compound is a substrate for several cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism.[8][9] The O-deethylation of ethoxycoumarin to a fluorescent hydroxycoumarin provides a convenient and sensitive method to measure the activity of various CYP450 isoforms.[1][7][10][11]

Troubleshooting Guides

Issue 1: High Background Fluorescence
Possible Cause Troubleshooting Step
Autofluorescence of test compound Run a control experiment with the test compound in the assay buffer without the enzyme to measure its intrinsic fluorescence. Subtract this background from your experimental readings.
Contaminated reagents or plasticware Use high-purity solvents and reagents. Ensure all microplates and pipette tips are of a low-fluorescence grade.
Substrate instability Prepare fresh substrate solutions for each experiment. Protect stock solutions from light and store them properly.
Issue 2: Low or No Fluorescence Signal
Possible Cause Troubleshooting Step
Inactive enzyme Verify the activity of your cytochrome P450 preparation using a known positive control substrate and inhibitor. Ensure proper storage and handling of the enzyme.
Incorrect filter set or wavelength settings Confirm that the excitation and emission wavelengths on your fluorometer are set correctly for the fluorescent product (e.g., excitation ~370 nm, emission ~450 nm for 7-hydroxycoumarin).[1][2]
Fluorescence quenching by test compound Perform a control experiment by adding the test compound to a known concentration of the fluorescent product (e.g., 4-hydroxycoumarin) to check for quenching effects.[7]
Sub-optimal assay conditions Optimize the pH, temperature, and incubation time of your assay.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Pipetting errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature fluctuations Ensure consistent temperature control during incubation. Pre-warm all reagents to the assay temperature.[12]
Incomplete mixing Gently mix the contents of the wells after adding each reagent.
Edge effects in microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water.

Quantitative Data Summary

Table 1: Influence of Solvent on Coumarin Fluorescence Properties

SolventRelative PolarityTypical Effect on Emission Spectrum
WaterHighRed-shift (longer wavelength)
EthanolHighRed-shift (longer wavelength)
AcetonitrileHighModerate red-shift
DMSOHighSignificant red-shift
Ethyl AcetateLowBlue-shift (shorter wavelength)

Note: Data is generalized for coumarin derivatives. Specific shifts for this compound may vary.

Table 2: Effect of pH on Coumarin Derivative Fluorescence

pH RangePredominant SpeciesFluorescence Intensity
Acidic (pH < 5)ProtonatedGenerally lower
Neutral (pH 7-8)Neutral/partially ionizedTypically high
Alkaline (pH > 9)DeprotonatedCan be high, but may shift wavelength

Note: The optimal pH for fluorescence can vary depending on the specific coumarin derivative.[1]

Experimental Protocols

Protocol: 7-Ethoxycoumarin O-Deethylase (ECOD) Assay for Cytochrome P450 Activity

This protocol is for the widely used 7-ethoxycoumarin and serves as a strong template for a this compound assay.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • 7-Ethoxycoumarin Stock Solution: 10 mM in DMSO.
  • NADPH Regenerating System: Prepare a fresh solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.
  • Microsomes: Dilute liver microsomes (or other CYP450 source) to the desired protein concentration in phosphate buffer.
  • 7-Hydroxycoumarin Standard: Prepare a series of dilutions of 7-hydroxycoumarin in the assay buffer for a standard curve.

2. Assay Procedure:

  • In a 96-well black microplate, add 50 µL of the microsomal preparation.
  • Add 5 µL of your test compound (or vehicle control) and 45 µL of phosphate buffer.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding 10 µL of 7-ethoxycoumarin stock solution (final concentration will vary, a typical starting point is 100 µM).
  • Immediately add 10 µL of the NADPH regenerating system.
  • Incubate at 37°C for a predetermined time (e.g., 30 minutes).
  • Stop the reaction by adding 75 µL of ice-cold acetonitrile.
  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new black microplate.

3. Fluorescence Detection:

  • Measure the fluorescence of the supernatant using a microplate fluorometer.
  • Set the excitation wavelength to ~370 nm and the emission wavelength to ~450 nm.[1][2]
  • Quantify the amount of 7-hydroxycoumarin formed by comparing the fluorescence readings to the standard curve.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Data Acquisition reagents Prepare Buffer, Substrate, NADPH, Enzyme, Standards plate_prep Add Microsomes & Test Compound reagents->plate_prep pre_incubate Pre-incubate at 37°C plate_prep->pre_incubate reaction_start Add Substrate & NADPH pre_incubate->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction (e.g., Acetonitrile) incubation->reaction_stop centrifuge Centrifuge Plate reaction_stop->centrifuge read_plate Read Fluorescence (Ex: 370nm, Em: 450nm) centrifuge->read_plate analysis Quantify Product (Standard Curve) read_plate->analysis

Caption: Experimental workflow for a cytochrome P450 activity assay using an ethoxycoumarin substrate.

metabolic_pathway Ethoxycoumarin This compound Hydroxycoumarin 4-Hydroxycoumarin (Fluorescent) Ethoxycoumarin->Hydroxycoumarin O-Deethylation Conjugates Glucuronide/Sulfate Conjugates (Excreted) Hydroxycoumarin->Conjugates Conjugation CYP450 Cytochrome P450 (e.g., CYP1A2, CYP2E1) NADPH NADPH NADP NADP+ O2 O2 H2O H2O PhaseII Phase II Enzymes (e.g., UGTs, SULTs)

Caption: Simplified metabolic pathway of this compound via cytochrome P450-mediated O-deethylation.

References

Validation & Comparative

A Comparative Guide to the Metabolic Fates of 4-Ethoxycoumarin and 7-Ethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug metabolism and toxicology, coumarin derivatives serve as vital tools for characterizing the activity of xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Among these, 7-ethoxycoumarin has been extensively studied as a model substrate, leading to a comprehensive understanding of its metabolic pathways. In contrast, its regioisomer, 4-ethoxycoumarin, remains significantly less characterized in the scientific literature. This guide provides a detailed comparison of the metabolic profiles of these two compounds, synthesizing available experimental data to highlight their similarities and differences, and underscoring the existing knowledge gaps for this compound.

Executive Summary

7-Ethoxycoumarin is a well-established probe substrate for multiple CYP isoforms, primarily undergoing O-deethylation to form the fluorescent metabolite 7-hydroxycoumarin. This reaction is catalyzed by a range of CYPs, including CYP1A1, CYP1A2, CYP2E1, CYP2A6, CYP2B6, and CYP2C9, with subsequent phase II conjugation reactions of glucuronidation and sulfation.[1][2][3] Kinetic parameters for 7-ethoxycoumarin O-deethylation have been determined in various in vitro systems, providing a robust baseline for enzymatic studies.

Conversely, specific experimental data on the metabolism of this compound is sparse in publicly available literature. Based on the known metabolism of other coumarin derivatives, it is presumed to undergo a similar O-deethylation to produce 4-hydroxycoumarin. However, the specific CYP isoforms involved and the kinetics of this transformation are not well-documented. This guide will present the established metabolic pathways for 7-ethoxycoumarin and provide a theoretical framework for the metabolism of this compound, alongside detailed experimental protocols that can be adapted for the study of both compounds.

Metabolic Pathways and Key Enzymes

The primary metabolic pathway for ethoxycoumarins is O-deethylation, a phase I reaction predominantly catalyzed by CYP enzymes in the liver. This process involves the removal of the ethyl group, leading to the formation of a hydroxylated metabolite.

7-Ethoxycoumarin: A Multi-CYP Substrate

The metabolism of 7-ethoxycoumarin is a well-characterized process involving several CYP isoforms. The principal reaction is O-deethylation to 7-hydroxycoumarin (umbelliferone), which is then readily conjugated by phase II enzymes to form glucuronide and sulfate derivatives for excretion.[1][4]

The following CYP isoforms are known to contribute to the O-deethylation of 7-ethoxycoumarin:

  • CYP1A1 and CYP1A2: These enzymes are major contributors to the metabolism of 7-ethoxycoumarin.[1]

  • CYP2E1: This isoform is also significantly involved in 7-ethoxycoumarin O-deethylation.[1]

  • CYP2A6, CYP2B6, and CYP2C9: These enzymes play a lesser but still notable role in the metabolism of 7-ethoxycoumarin.

The involvement of multiple enzymes often results in biphasic kinetics in in vitro systems, reflecting the different affinities and capacities of the contributing CYPs.[1][5]

This compound: An Inferred Metabolic Pathway

Direct experimental evidence detailing the specific CYP isoforms responsible for the metabolism of this compound is limited. However, based on the established patterns of coumarin metabolism, it is highly probable that this compound also undergoes O-deethylation to form 4-hydroxycoumarin. The 4-hydroxycoumarin scaffold is a known pharmacophore, notably forming the basis of anticoagulant drugs like warfarin.[6]

Given the structural similarities to 7-ethoxycoumarin, it is plausible that some of the same CYP isoforms, particularly those in the CYP1A and CYP2C families, are involved in its metabolism. However, the position of the ethoxy group can significantly influence substrate recognition and binding affinity within the CYP active site, potentially leading to different enzyme selectivity and metabolic rates compared to 7-ethoxycoumarin.

Quantitative Comparison of Metabolic Kinetics

The following table summarizes the available kinetic parameters for the O-deethylation of 7-ethoxycoumarin in human liver microsomes. No directly comparable data for this compound was found in the surveyed literature.

SubstrateEnzyme SystemKm (µM)Vmax (nmol/min/mg protein)Contributing CYP Isoforms
7-Ethoxycoumarin Human Liver MicrosomesBiphasic kinetics often observed. Low Km values are associated with CYP1A2, while high Km values are linked to CYP2E1.[1]Variable depending on the specific CYP composition of the microsome preparation.CYP1A1, CYP1A2, CYP2E1, CYP2A6, CYP2B6, CYP2C9[1][2][3]
This compound Human Liver MicrosomesData not availableData not availablePresumed to be metabolized by CYP enzymes, but specific isoforms are not well-documented.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro experiment to determine the metabolic stability and kinetics of ethoxycoumarin derivatives using liver microsomes.

In Vitro Microsomal Metabolism Assay

1. Objective: To determine the rate of O-deethylation of this compound and 7-ethoxycoumarin by human liver microsomes.

2. Materials:

  • Human liver microsomes (pooled)
  • This compound and 7-ethoxycoumarin
  • 4-Hydroxycoumarin and 7-hydroxycoumarin (for use as analytical standards)
  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
  • Potassium phosphate buffer (100 mM, pH 7.4)
  • Acetonitrile (for reaction termination)
  • Internal standard (e.g., warfarin or another suitable compound)
  • HPLC system with a C18 column and a fluorescence or UV detector

3. Procedure:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, liver microsomes, and the ethoxycoumarin substrate at various concentrations.
  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes). The incubation time should be within the linear range of metabolite formation.
  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
  • Protein Precipitation: Centrifuge the terminated reaction mixture to pellet the precipitated microsomal proteins.
  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Detection:
  • For 7-hydroxycoumarin: Fluorescence detection (Excitation: ~365 nm, Emission: ~455 nm).
  • For 4-hydroxycoumarin: UV detection (wavelength to be optimized, typically around 310 nm).
  • Quantification: Create a standard curve using the respective hydroxycoumarin standards to quantify the amount of metabolite formed.

5. Data Analysis:

  • Calculate the rate of metabolite formation at each substrate concentration.
  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizing Metabolic Pathways and Workflows

To further clarify the processes described, the following diagrams have been generated using Graphviz.

metabolic_pathway_7_ethoxycoumarin cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 7-EC 7-Ethoxycoumarin 7-HC 7-Hydroxycoumarin 7-EC->7-HC O-deethylation Conjugated_Metabolites Glucuronide and Sulfate Conjugates 7-HC->Conjugated_Metabolites Conjugation (UGTs, SULTs) CYP_enzymes CYP1A1, CYP1A2, CYP2E1, CYP2A6, CYP2B6, CYP2C9 CYP_enzymes->7-EC Excretion Excretion Conjugated_Metabolites->Excretion

Metabolic Pathway of 7-Ethoxycoumarin.

experimental_workflow Start Start: Prepare Incubation Mixture Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Initiate_reaction Add NADPH (Start Reaction) Pre_incubation->Initiate_reaction Incubation Incubate at 37°C (Time Course) Initiate_reaction->Incubation Terminate_reaction Add Acetonitrile (Stop Reaction) Incubation->Terminate_reaction Centrifuge Centrifuge to Pellet Protein Terminate_reaction->Centrifuge Analyze HPLC Analysis of Supernatant Centrifuge->Analyze

In Vitro Microsomal Metabolism Workflow.

Conclusion

7-Ethoxycoumarin stands as a cornerstone for in vitro studies of drug metabolism due to its well-defined metabolic pathways and its utility as a broad-spectrum CYP substrate. The extensive body of research on this compound provides a valuable reference point for understanding the metabolism of other coumarin derivatives.

In stark contrast, the metabolic fate of this compound remains largely unexplored. While its O-deethylation to 4-hydroxycoumarin can be inferred from general metabolic principles, the absence of specific experimental data on the involved enzymes and reaction kinetics represents a significant knowledge gap. This lack of information hinders a direct and comprehensive comparison with its 7-ethoxy counterpart.

For researchers in drug development, the differential metabolism of these regioisomers underscores the critical importance of positional isomers in drug design and safety assessment. The provided experimental protocol offers a robust framework for initiating studies into the metabolism of this compound and other novel coumarin derivatives, which will be essential for a more complete understanding of their pharmacological and toxicological profiles. Further research is imperative to elucidate the metabolic pathways of this compound, thereby enabling a more complete comparative analysis and enhancing its potential utility in metabolic studies.

References

A Comparative Analysis of 4-Hydroxycoumarin and 4-Ethoxycoumarin: From Bioactive Therapeutic to Biochemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical biology and drug discovery, coumarin derivatives stand out for their diverse pharmacological activities. This guide provides a comparative analysis of two such derivatives: 4-Hydroxycoumarin and 4-Ethoxycoumarin. While both share a common coumarin core, their biological activities and applications diverge significantly. 4-Hydroxycoumarin is a well-established pharmacophore with a broad spectrum of therapeutic effects, whereas this compound is primarily utilized as a biochemical tool to investigate drug metabolism. This guide will delve into the distinct bioactivities of each compound, presenting supporting experimental data, detailed protocols, and visual representations of their mechanisms of action.

4-Hydroxycoumarin: A Multifaceted Therapeutic Agent

4-Hydroxycoumarin and its derivatives are renowned for their wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1]

Anticoagulant Activity

The most prominent bioactivity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[1] They function as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase. This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of vitamin K-dependent clotting factors, thereby prolonging blood clotting time.[2]

Quantitative Data for Anticoagulant Activity of 4-Hydroxycoumarin Derivatives

CompoundAssayResultReference
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H- chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrileProthrombin Time (PT) in mice21.30 s (compared to 14.60 s for warfarin)[3]
Warfarin (a 4-hydroxycoumarin derivative)Prothrombin Time (PT) in mice14.60 s[3]
4-hydroxycoumarinProthrombin Time (PT) in dogs and humansProlonged prothrombin time[4]

Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time assay is a fundamental test to assess the extrinsic pathway of coagulation and is commonly used to monitor oral anticoagulant therapy.[5]

  • Sample Collection: Blood is collected in a tube containing 3.2% buffered sodium citrate, which acts as an anticoagulant by chelating calcium. The ratio of blood to anticoagulant is crucial and should be 9:1.[6]

  • Plasma Preparation: The blood sample is centrifuged to separate the platelet-poor plasma.[7]

  • Assay Procedure:

    • A sample of the plasma is warmed to 37°C.

    • An excess of calcium and tissue factor (thromboplastin) are added to the plasma to initiate coagulation.[7]

    • The time it takes for a clot to form is measured in seconds.[7]

  • Interpretation: A prolonged PT indicates a deficiency in one or more of the clotting factors of the extrinsic pathway or the presence of an anticoagulant.

Mechanism of Action: Anticoagulant Effect of 4-Hydroxycoumarin

Anticoagulant_Mechanism Vitamin K (reduced) Vitamin K (reduced) Vitamin K (oxidized) Vitamin K (oxidized) Vitamin K (reduced)->Vitamin K (oxidized) Carboxylation Clotting Factors\n(Inactive) Clotting Factors (Inactive) Vitamin K Epoxide Vitamin K Epoxide Vitamin K (oxidized)->Vitamin K Epoxide Vitamin K Epoxide->Vitamin K (reduced) Reduction VKOR Vitamin K Epoxide Reductase (VKOR) VKOR->Vitamin K Epoxide 4-Hydroxycoumarin 4-Hydroxycoumarin 4-Hydroxycoumarin->VKOR Inhibits Clotting Factors\n(Active) Clotting Factors (Active) Clotting Factors\n(Inactive)->Clotting Factors\n(Active) Coagulation Cascade Coagulation Cascade Clotting Factors\n(Active)->Coagulation Cascade Thrombosis Thrombosis Coagulation Cascade->Thrombosis

Caption: Anticoagulant mechanism of 4-Hydroxycoumarin.

Anti-inflammatory Activity

4-Hydroxycoumarin has demonstrated significant anti-inflammatory effects in various in vivo models.[8][9] This activity is attributed to its ability to modulate inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity of 4-Hydroxycoumarin

CompoundAssayDoseResultReference
4-HydroxycoumarinCarrageenan-induced paw edema in rats75 mg/kg72.0% reduction in edema at 60 min[8]
4-HydroxycoumarinCarrageenan-induced paw edema in rats50 mg/kg52.8% reduction in edema at 120 min[8]
4-HydroxycoumarinTNBS-induced colitis in rats5 and 25 mg/kgSignificant attenuation of colonic damage[10]
4-Hydroxycoumarin derivative (B8)LPS-induced IL-6 release in J774A.1 cells-IC50 = 4.57 µM[11]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[12][13][14][15][16]

  • Animal Model: Typically, rats or mice are used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the hind paw of the animal. This induces a localized inflammatory response characterized by edema.[12]

  • Treatment: The test compound (4-Hydroxycoumarin) is administered, usually intraperitoneally or orally, prior to the carrageenan injection.[16]

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[16]

  • Analysis: The percentage inhibition of edema in the treated group is calculated relative to a control group that receives only the vehicle.

Signaling Pathway: Anti-inflammatory Action of 4-Hydroxycoumarin

Anti_inflammatory_Pathway Inflammatory Stimulus\n(e.g., Carrageenan) Inflammatory Stimulus (e.g., Carrageenan) Cell Membrane Cell Membrane Inflammatory Stimulus\n(e.g., Carrageenan)->Cell Membrane Pro-inflammatory Mediators Pro-inflammatory Mediators (TNF-α, IL-1β) Cell Membrane->Pro-inflammatory Mediators iNOS & COX-2 iNOS & COX-2 Expression Pro-inflammatory Mediators->iNOS & COX-2 NO & Prostaglandins Nitric Oxide (NO) & Prostaglandins iNOS & COX-2->NO & Prostaglandins Inflammation Inflammation NO & Prostaglandins->Inflammation 4-Hydroxycoumarin 4-Hydroxycoumarin 4-Hydroxycoumarin->Pro-inflammatory Mediators Inhibits

Caption: Anti-inflammatory pathway of 4-Hydroxycoumarin.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of 4-hydroxycoumarin derivatives, which are capable of scavenging free radicals.[17][18][19][20][21]

Quantitative Data for Antioxidant Activity of 4-Hydroxycoumarin Derivatives

CompoundAssayResult (IC50)Reference
4-hydroxy-6-methoxy-2H-chromen-2-oneDPPH radical scavenging0.05 mM[18]
Ascorbic Acid (Standard)DPPH radical scavenging0.06 mM[18]
Butylated Hydroxytoluene (BHT) (Standard)DPPH radical scavenging0.58 mM[18]
4-hydroxycoumarin derivative (SS-14)Hypochlorous systemBest scavenger at 10⁻⁴ mol/L[19]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method for evaluating the antioxidant capacity of a compound.[22][23][24][25][26]

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[22]

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anticancer Activity

4-Hydroxycoumarin and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[27][28][29][30][31]

Quantitative Data for Anticancer Activity of 4-Hydroxycoumarin Derivatives

| Compound | Cell Line | Assay | Result (IC50) | Reference | | :--- | :--- | :--- | :--- | | 4-hydroxycoumarin derivative (4g) | Agrobacterium tumefaciens-induced tumors | Potato disc tumor assay | 1.12 ± 0.2 µM |[30] | | Vinblastine (Standard) | Agrobacterium tumefaciens-induced tumors | Potato disc tumor assay | 7.5 ± 0.6 µM |[30] | | 4-hydroxycoumarin derivative (11) | K562 (leukemia) | MTT assay | 42.4 µM |[31] | | 4-hydroxycoumarin derivative (11) | LS180 (colon adenocarcinoma) | MTT assay | 25.2 µM |[31] | | 4-hydroxycoumarin derivative (11) | MCF-7 (breast adenocarcinoma) | MTT assay | 25.1 µM |[31] | | 4-hydroxycoumarin-based palladium(II) complex (C1) | MIA PaCa-2 (pancreatic) | Not specified | 3 µM |[27] | | 4-hydroxycoumarin-based palladium(II) complex (C1) | A375 (melanoma) | Not specified | 5.4 µM |[27] | | 4-hydroxycoumarin-based palladium(II) complex (C1) | HCT116 (colorectal) | Not specified | 7 µM |[27] |

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[32][33][34][35]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[32]

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

    • After an incubation period, the MTT reagent is added to each well.

    • The plate is incubated for a few hours to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[32]

    • The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[33]

  • Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

This compound: A Probe for Drug Metabolism

In stark contrast to the extensive therapeutic bioactivity of 4-Hydroxycoumarin, this compound is primarily recognized and utilized as a biochemical tool. Its main application lies in the study of drug metabolism, specifically as a substrate for cytochrome P450 (CYP450) enzymes.

The bioactivity of this compound is, therefore, defined by its metabolic transformation. The most well-characterized metabolic reaction is the O-deethylation of 7-ethoxycoumarin to 7-hydroxycoumarin, a reaction catalyzed by several CYP450 isoforms, including CYP1A1, CYP1A2, and CYP2E1.[36][37] This reaction is a key component of the 7-ethoxycoumarin-O-deethylase (ECOD) assay, a widely used method to determine the activity of these enzymes in various tissues and in response to different xenobiotics.[38]

Biochemical Application: 7-Ethoxycoumarin-O-deethylase (ECOD) Assay

The ECOD assay is a fluorometric method used to measure the activity of certain CYP450 enzymes.

  • Principle: 7-Ethoxycoumarin is a non-fluorescent compound. When it is O-deethylated by CYP450 enzymes, it is converted to the highly fluorescent product, 7-hydroxycoumarin. The rate of formation of 7-hydroxycoumarin is directly proportional to the enzyme activity.[38]

  • Procedure:

    • A reaction mixture containing the enzyme source (e.g., liver microsomes), a cofactor system (NADPH), and 7-ethoxycoumarin is prepared.

    • The reaction is incubated at 37°C.

    • The reaction is stopped, and the product, 7-hydroxycoumarin, is extracted.

    • The fluorescence of 7-hydroxycoumarin is measured using a spectrofluorometer.[38]

  • Significance: The ECOD assay is a valuable tool in pharmacology and toxicology to:

    • Characterize the metabolic activity of different tissues.

    • Screen for potential drug-drug interactions by identifying compounds that inhibit or induce CYP450 enzymes.

    • Study the genetic polymorphisms of CYP450 enzymes.

Metabolic Pathway of this compound

Ethoxycoumarin_Metabolism This compound This compound 4-Hydroxycoumarin 4-Hydroxycoumarin This compound->4-Hydroxycoumarin O-deethylation Acetaldehyde Acetaldehyde CYP450 Enzymes Cytochrome P450 (e.g., CYP1A2, CYP2E1) CYP450 Enzymes->this compound

Caption: Metabolic pathway of this compound.

Conclusion

This comparative analysis highlights the distinct and complementary roles of 4-Hydroxycoumarin and this compound in the biomedical sciences. 4-Hydroxycoumarin stands as a versatile bioactive molecule with well-documented therapeutic potential as an anticoagulant, anti-inflammatory, antioxidant, and anticancer agent. The wealth of quantitative data and established experimental protocols underscores its importance in drug development.

Conversely, this compound serves as a crucial biochemical probe. Its specific metabolism by cytochrome P450 enzymes makes it an invaluable tool for studying drug metabolism and enzyme kinetics. While it does not exhibit the direct therapeutic effects of its hydroxylated counterpart, its "bioactivity" in the context of metabolic transformation is fundamental to advancing our understanding of pharmacokinetics and drug safety.

References

Validating the Specificity of 7-Ethoxycoumarin as an Enzyme Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is paramount for accurate and reproducible experimental results. This guide provides an objective comparison of 7-ethoxycoumarin with alternative fluorogenic substrates, supported by experimental data, to aid in the validation of its specificity for various enzyme assays.

7-Ethoxycoumarin is a widely utilized fluorogenic substrate for monitoring the activity of various cytochrome P450 (CYP) enzymes.[1][2] Its enzymatic O-deethylation results in the formation of the highly fluorescent product 7-hydroxycoumarin, which can be readily quantified. However, a significant drawback of 7-ethoxycoumarin is its lack of specificity, as it is metabolized by multiple CYP isoforms across the CYP1, CYP2, and CYP3 families.[1][3] This guide delves into the specificity of 7-ethoxycoumarin and compares its performance with other commonly used substrates.

Comparative Analysis of Substrate Specificity

The enzymatic O-deethylation of 7-ethoxycoumarin is catalyzed by several human CYP enzymes, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, and CYP2E1.[4] This broad reactivity can complicate the interpretation of results when trying to assess the activity of a specific CYP isoform. In contrast, other substrates have been developed to offer greater selectivity. For instance, coumarin itself is almost exclusively oxidized by human CYP2A6 to the fluorescent 7-hydroxycoumarin, making it a highly selective probe for this enzyme.[5]

The following table summarizes the kinetic parameters of 7-ethoxycoumarin and alternative substrates for various CYP isoforms, providing a quantitative comparison of their specificity.

SubstrateEnzymeKm (µM)Vmax (pmol/min/pmol CYP)Reference
7-Ethoxycoumarin CYP1A1LowHigh[4]
CYP1A2LowLow[4]
CYP2E1HighHigh[4]
CYP2B6Similar to CYP2E1Similar to CYP1A2[4]
7-Ethoxyresorufin CYP1A10.4-[6]
CYP1A2-30-40% of CYP1A1 rate[3]
CYP1B1-30-40% of CYP1A1 rate[3]
Coumarin CYP2A6--[5]
7-ethoxy-4-trifluoromethylcoumarin CYP2B6--[7]
Chlorzoxazone CYP2E1--[8]
Phenacetin CYP1A2--[9]

Experimental Protocols

General Protocol for 7-Ethoxycoumarin O-Deethylase Assay

This protocol describes a spectrofluorometric method for determining CYP-catalyzed 7-ethoxycoumarin O-deethylation.[1]

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • 7-Ethoxycoumarin

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA) or perchloric acid

  • 7-Hydroxycoumarin standard

  • Spectrofluorometer

Procedure:

  • Incubation Mixture Preparation: Prepare the incubation mixture containing human liver microsomes or recombinant CYP enzyme, the NADPH regenerating system, and potassium phosphate buffer in a microcentrifuge tube.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add 7-ethoxycoumarin to the mixture to initiate the enzymatic reaction. The final substrate concentration may vary depending on the experiment (e.g., 10 µM for low concentration studies, 200 µM for high concentration studies).[4]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an acid, such as TCA or perchloric acid.[1]

  • Product Extraction: Extract the fluorescent product, 7-hydroxycoumarin, using a suitable organic solvent (e.g., chloroform/methanol).

  • Quantification: Measure the fluorescence of the extracted 7-hydroxycoumarin using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm.[1]

  • Standard Curve: Prepare a standard curve using known concentrations of 7-hydroxycoumarin to quantify the amount of product formed in the enzymatic reaction.

Visualizations

Enzymatic Reaction of 7-Ethoxycoumarin

The following diagram illustrates the O-deethylation of 7-ethoxycoumarin by cytochrome P450 enzymes to produce the fluorescent metabolite 7-hydroxycoumarin.

Enzymatic_Reaction Substrate 7-Ethoxycoumarin (Non-fluorescent) Enzyme Cytochrome P450 (e.g., CYP1A2, CYP2E1) Substrate->Enzyme Binds to active site Product 7-Hydroxycoumarin (Fluorescent) Enzyme->Product Catalyzes O-deethylation Cofactor_out NADP+ + H2O Enzyme->Cofactor_out Cofactor_in NADPH + H+ + O2 Cofactor_in->Enzyme Experimental_Workflow start Start: Select Substrate (e.g., 7-Ethoxycoumarin) incubation Incubate with individual recombinant CYP isoforms start->incubation measurement Measure product formation (Fluorescence) incubation->measurement kinetics Determine Kinetic Parameters (Km, Vmax) measurement->kinetics comparison Compare activity across different CYP isoforms kinetics->comparison conclusion Conclusion on Substrate Specificity comparison->conclusion Xenobiotic_Metabolism Xenobiotic Xenobiotic (e.g., 7-Ethoxycoumarin) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Xenobiotic->PhaseI Intermediate Metabolite (More polar) PhaseI->Intermediate CYP Cytochrome P450 Enzymes CYP->PhaseI PhaseII Phase II Metabolism (Conjugation) Intermediate->PhaseII Excretion Excretion PhaseII->Excretion

References

A Researcher's Guide to Benchmarking 4-Ethoxycoumarin Fluorescence Against Other Coumarin Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe is paramount for assay sensitivity and accuracy. Coumarin derivatives are a versatile class of fluorophores known for their high quantum efficiency and environmental sensitivity.[][2] This guide provides a comprehensive framework for benchmarking the performance of 4-Ethoxycoumarin against other common coumarin probes, supported by detailed experimental protocols and comparative data.

Coumarins are characterized by a benzopyran-2-one ring system, and their fluorescent properties can be finely tuned through structural modifications.[] Typically, these fluorophores absorb light in the 350–450 nm range and emit in the 400–550 nm spectrum, covering the blue-to-green region.[] Substitutions at various positions on the coumarin core, particularly at the 7-position with electron-donating groups, can significantly enhance fluorescence.[3] This guide will focus on the key photophysical parameters that define a probe's performance: Molar Absorptivity (ε), Maximum Excitation (λex) and Emission (λem) wavelengths, Stokes Shift, and Fluorescence Quantum Yield (Φ).

Comparative Analysis of Coumarin Probes
Probe NameMolar Absorptivity (ε) (M⁻¹cm⁻¹)λex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
This compound TBDTBDTBDTBDTBDTBD
7-Hydroxycoumarin (Umbelliferone)~10,0003254551300.5 - 0.9 (pH dependent)Ethanol/Water
7-Amino-4-methylcoumarin~17,0003504501000.63Ethanol
7-Methoxycoumarin~11,000323395720.033Methanol
7-Methoxycoumarin-4-acetic acid11,820324390660.18Methanol
7-Diethylamino-4-methylcoumarin~25,000373434610.52Ethanol

Note: TBD (To Be Determined). Values for common coumarins are approximate and can vary based on solvent and pH.

Experimental Protocols

Accurate benchmarking requires standardized experimental procedures. The following protocols describe how to determine the molar absorptivity and relative fluorescence quantum yield.

Protocol 1: Determination of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.[5]

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound and dissolve it in a precise volume of a suitable spectroscopic-grade solvent (e.g., ethanol or DMSO) to create a concentrated stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover an absorbance range of 0.1 to 1.0 at the maximum absorption wavelength (λmax).

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the most concentrated solution to identify the λmax.

    • Measure the absorbance of all prepared dilutions at the determined λmax. Use the pure solvent as a blank reference.

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

    • Perform a linear regression on the data points. The slope of the resulting line is the molar absorptivity (ε), assuming a path length of 1 cm.[5]

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[6] The most reliable method for its determination is the comparative method, which benchmarks the sample against a standard with a known quantum yield.[6][7]

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or 7-amino-4-methylcoumarin could be suitable standards.

  • Solution Preparation:

    • Prepare a series of five dilutions for both the this compound sample and the chosen standard in the same solvent.

    • The concentrations should be adjusted so that the absorbance of each solution at the excitation wavelength is below 0.1 to prevent inner filter effects.[6]

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each of the ten solutions at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

    • Determine the slope of the linear fit for both plots (m_sample and m_std).

    • Calculate the quantum yield of the sample using the following equation[6][8]: Φ_sample = Φ_std × (m_sample / m_std) × (η_sample² / η_std²) Where Φ is the quantum yield, m is the gradient of the plot, and η is the refractive index of the solvent (if the solvents are the same, this term cancels out).[6]

Visualizations

Experimental Workflow

The following diagram illustrates the standardized workflow for characterizing the key photophysical properties of a fluorescent probe like this compound.

G cluster_prep 1. Sample Preparation cluster_abs 2. Molar Absorptivity (ε) cluster_qy 3. Quantum Yield (Φ) cluster_analysis 4. Final Analysis prep_stock Prepare Concentrated Stock Solution prep_dilute Create Serial Dilutions (Abs < 0.1 for QY) prep_stock->prep_dilute abs_measure Measure Absorbance at λmax prep_dilute->abs_measure qy_measure Measure Fluorescence Emission Spectra prep_dilute->qy_measure abs_plot Plot Absorbance vs. Concentration abs_measure->abs_plot abs_calc Calculate ε (Slope of Line) abs_plot->abs_calc compare Compare Data with Other Coumarin Probes abs_calc->compare qy_integrate Integrate Emission Spectra Area qy_measure->qy_integrate qy_plot Plot Integrated Intensity vs. Absorbance qy_integrate->qy_plot qy_calc Calculate Relative Φ qy_plot->qy_calc stokes Calculate Stokes Shift (λem - λex) qy_calc->stokes stokes->compare

Caption: Workflow for fluorescence benchmarking.

Application Example: Enzymatic Assay

Coumarin-based probes are frequently used as substrates for various enzymes, such as cytochrome P450 (CYP) enzymes in drug metabolism studies.[3] The diagram below illustrates a common "turn-on" fluorescence mechanism where enzymatic activity on a coumarin derivative results in a highly fluorescent product.

G cluster_workflow Enzymatic 'Turn-On' Probe Mechanism Probe Non-Fluorescent Coumarin Substrate (e.g., this compound) Enzyme Enzyme (e.g., CYP450 O-dealkylase) Probe->Enzyme Substrate Binding Product Highly Fluorescent Product (e.g., 4-Hydroxycoumarin) Enzyme->Product Enzymatic Cleavage Signal Measurable Fluorescent Signal Product->Signal Results in

Caption: Generalized pathway for an enzyme-activated coumarin probe.

References

Unlocking the Potential of 4-Substituted Coumarins: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in silico studies reveals the promise of 4-substituted coumarin derivatives as potent inhibitors for a range of therapeutic targets. This guide synthesizes findings from multiple comparative docking studies, offering researchers and drug development professionals a clear overview of their potential, supported by quantitative data and detailed experimental protocols.

Coumarin and its derivatives, a class of compounds found widely in nature, have long been recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial activities.[1][2] The substitution at the C-4 position of the coumarin scaffold has been a particular focus of research, leading to the development of derivatives with enhanced biological activity.[1][3] Molecular docking studies have been instrumental in elucidating the binding interactions of these compounds with their protein targets, providing a rational basis for the design of more potent and selective inhibitors.

This guide consolidates the results of several key docking studies on 4-substituted coumarin derivatives, presenting a comparative analysis of their binding affinities and interaction patterns with various biological targets.

Comparative Docking Performance of 4-Substituted Coumarin Derivatives

The following tables summarize the quantitative data from various docking studies, showcasing the binding energies and inhibitory concentrations of 4-substituted coumarin derivatives against different protein targets.

Table 1: Docking Scores and Biological Activity of 4-Substituted Coumarin Derivatives Against Cancer-Related Targets

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)G-Score (kcal/mol)IC50 (µM)Reference
C-4 substituted coumarin analogues (1-10)Estrogen Receptor α (ERα)-6.87 to -8.43[4]
Tamoxifen (Standard)Estrogen Receptor α (ERα)-5.28[4]
Compound 5e (4-substituted coumarin-triazole-benzoyl hybrid)Carbonic Anhydrase IX (CA IX)0.03[5][6]
4-hydroxycoumarinCarbonic Anhydrase IX (CA IX)> 100[5][6]
Doxorubicin (Standard)0.60[5][6]
Coumarin-based 1,3-oxazine derivativesN-acetyltransferase 2 (NAT-2)> -8
Flurouracil (Reference)N-acetyltransferase 2 (NAT-2)-6.717
Coumarin-based 1,3-oxazine derivative (Compound 5)N-acetyltransferase 2 (NAT-2)-8.611

Table 2: Docking Scores and Inhibitory Activity of 4-Substituted Coumarin Derivatives Against Neurological and Other Targets

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)IC50 (µmol/L)Ki (nM)Reference
6-methyl-4-(4-phenylpiperazin-1-yl)2H-chromen-2-one (C9)Acetylcholinesterase (AChE)4.5[7]
6-methyl-4-(4-(4-methyl-benzoyl)piperazin-1-yl)2H-chromen-2-one (C10)Acetylcholinesterase (AChE)5.3[7]
Coumarin-3-carboxamides bearing N-benzylpiperidine moiety (C14a)Acetylcholinesterase (AChE)0.3[7]
Donepezil (Standard)Acetylcholinesterase (AChE)[7]
Coumarin-4-acetyl amino acid (Compound 6b)Dihydroorotate Dehydrogenase (DHODH)Remarkable Inhibition[1]
Brequinar (Standard)Dihydroorotate Dehydrogenase (DHODH)[1]
Sulfonamide compound 2aCarbonic Anhydrase IX (hCA IX)11.7[8]
Coumarin derivative 2bCarbonic Anhydrase IX (hCA IX)12.7[8]

Experimental Protocols for Docking Studies

The methodologies employed in the cited studies vary, utilizing different software and specific protocols to predict the binding modes of 4-substituted coumarin derivatives. A general workflow and specific examples are provided below.

General In Silico Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Grid_Gen Grid Generation (Defining the binding site) Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation (PDB download, removal of water/ligands, adding hydrogens) Receptor_Prep->Grid_Gen Docking_Run Molecular Docking (Conformational search and scoring) Grid_Gen->Docking_Run Pose_Analysis Pose Analysis (Visual inspection of binding modes) Docking_Run->Pose_Analysis Scoring_Analysis Scoring Function Analysis (Ranking of docked poses) Docking_Run->Scoring_Analysis

Caption: A generalized workflow for molecular docking studies.

Specific Docking Protocols
  • Schrödinger Suite (Glide): This software was used for docking C-4 substituted coumarin analogues against ERα.[4] The protocol involved preparing the protein by removing water molecules and adding hydrogens, followed by grid generation around the active site. Ligands were prepared using LigPrep to generate low-energy 3D conformations. The docking was then performed using the Glide module in standard precision (SP) or extra precision (XP) mode.[4][9]

  • AutoDock: In studies involving carbonic anhydrase IX and cyclooxygenase-2 (COX-2), AutoDock software was utilized.[8][10][11] The protein structure was obtained from the Protein Data Bank (PDB), and water molecules and co-crystallized ligands were removed.[10] Gasteiger charges were added to the ligand atoms, and non-polar hydrogens were merged. The Lamarckian genetic algorithm was commonly employed for the docking calculations.[8]

  • GOLD Suite: For investigating MAO-B inhibitors, the GOLD software was used.[12] A key aspect of this protocol was the validation through re-docking of co-crystallized ligands to ensure the software could accurately reproduce the experimental binding mode, with an RMSD of less than 2 Å being the criterion for success.[12] The ChemPLP scoring function was identified as the most suitable for these studies.[12]

  • Surflex-Dock: The docking of coumarin-4-acetyl amino acids with DHODH was performed using the Surflex–Dock module.[1] The protein structure was obtained from the PDB (ID: 4IGH).[1]

Signaling Pathways and Biological Targets

The therapeutic potential of 4-substituted coumarins stems from their ability to interact with key proteins in various signaling pathways.

Carbonic Anhydrase IX (CA IX) Inhibition Pathway in Cancer

Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5][6] 4-substituted coumarins have been shown to be potent inhibitors of CA IX.[5][6]

G Coumarin 4-Substituted Coumarin Derivatives CAIX Carbonic Anhydrase IX (CA IX) Coumarin->CAIX Inhibition pH_reg Intracellular pH Regulation CAIX->pH_reg Tumor_acid Tumor Microenvironment Acidification pH_reg->Tumor_acid Tumor_growth Tumor Growth & Metastasis Tumor_acid->Tumor_growth

Caption: Inhibition of CA IX by 4-substituted coumarins disrupts pH regulation in cancer cells.

Estrogen Receptor α (ERα) Signaling in Breast Cancer

ERα is a key driver in the majority of breast cancers. Ligand binding to ERα leads to its activation and subsequent transcription of genes that promote cell proliferation. C-4 substituted coumarins have been investigated as potential ERα antagonists.[4]

G Coumarin 4-Substituted Coumarin Derivatives ERalpha Estrogen Receptor α (ERα) Coumarin->ERalpha Binding Gene_trans Gene Transcription ERalpha->Gene_trans Cell_prolif Cell Proliferation Gene_trans->Cell_prolif

Caption: Interaction of 4-substituted coumarins with ERα in breast cancer signaling.

Conclusion

The comparative analysis of docking studies strongly suggests that 4-substituted coumarin derivatives are a versatile scaffold for the development of potent and selective inhibitors against a variety of therapeutic targets. The quantitative data presented, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and design. Further in vitro and in vivo studies are warranted to validate the promising in silico findings and to translate these discoveries into novel therapeutic agents.

References

Side-by-side comparison of synthetic routes for 4-alkoxycoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the primary synthetic routes for obtaining 4-alkoxycoumarins, compounds of significant interest in medicinal chemistry and materials science. The focus is on practical, high-yield methods, with detailed experimental protocols and supporting data to aid in methodological selection.

Introduction

4-Alkoxycoumarins are a class of coumarin derivatives characterized by an alkoxy group at the C4 position. This structural feature often imparts significant biological activity, including anticoagulant, antimicrobial, and anticancer properties. The synthesis of these molecules is, therefore, a key area of research. While classical coumarin syntheses such as the Pechmann, Perkin, and Knoevenagel reactions are fundamental for constructing the core coumarin scaffold, the most direct and versatile methods for preparing 4-alkoxycoumarins involve the O-alkylation of a readily available precursor, 4-hydroxycoumarin. This guide will compare two prominent O-alkylation methods: the Williamson Ether Synthesis and Phase-Transfer Catalysis.

Core Synthetic Strategies: A Visual Overview

The synthesis of 4-alkoxycoumarins typically follows a two-step logic: first, the synthesis of the 4-hydroxycoumarin core, followed by its O-alkylation. The Pechmann condensation is a widely used method for obtaining 4-hydroxycoumarin.

cluster_0 Synthesis of 4-Hydroxycoumarin Core cluster_1 O-Alkylation to 4-Alkoxycoumarins Phenol Phenol Pechmann_Condensation Pechmann_Condensation Phenol->Pechmann_Condensation Malonic_Acid Malonic_Acid Malonic_Acid->Pechmann_Condensation 4_Hydroxycoumarin 4_Hydroxycoumarin Pechmann_Condensation->4_Hydroxycoumarin Alkyl_Halide Alkyl_Halide Williamson_Ether_Synthesis Williamson_Ether_Synthesis Alkyl_Halide->Williamson_Ether_Synthesis 4_Alkoxycoumarin 4_Alkoxycoumarin Williamson_Ether_Synthesis->4_Alkoxycoumarin Phase_Transfer_Catalysis Phase_Transfer_Catalysis Phase_Transfer_Catalysis->4_Alkoxycoumarin 4_Hydroxycoumarin_ref 4-Hydroxycoumarin 4_Hydroxycoumarin_ref->Williamson_Ether_Synthesis 4_Hydroxycoumarin_ref2 4-Hydroxycoumarin 4_Hydroxycoumarin_ref2->Phase_Transfer_Catalysis Alkyl_Halide2 Alkyl Halide Alkyl_Halide2->Phase_Transfer_Catalysis

Caption: General synthetic logic for 4-alkoxycoumarins.

Comparative Analysis of O-Alkylation Routes

The Williamson ether synthesis and phase-transfer catalysis (PTC) are the most prevalent methods for the O-alkylation of 4-hydroxycoumarin. Below is a summary of their key characteristics.

ParameterWilliamson Ether SynthesisPhase-Transfer Catalysis (PTC)
General Principle Reaction of an alkoxide with a primary alkyl halide.A phase-transfer agent facilitates the reaction between reactants in immiscible phases.
Typical Reagents 4-Hydroxycoumarin, alkyl halide, a strong base (e.g., NaH, K₂CO₃), aprotic polar solvent (e.g., DMF, acetone).4-Hydroxycoumarin, alkyl halide, aqueous base (e.g., NaOH), organic solvent, phase-transfer catalyst (e.g., TBAB).
Reaction Conditions Anhydrous conditions, often requires heating.Biphasic system (liquid-liquid or solid-liquid), often at room temperature or with gentle heating.
Yields Generally good to excellent, but can be sensitive to steric hindrance and substrate purity.Often high to excellent, can be more robust and less sensitive to impurities.
Advantages Well-established, versatile for a wide range of alkyl halides.Milder reaction conditions, avoids the need for strong, anhydrous bases, often faster reaction times.
Disadvantages Requires stoichiometric amounts of a strong base and strictly anhydrous conditions.The catalyst can sometimes be difficult to remove from the product.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of 4-alkoxycoumarins.

Start Start Reaction_Setup Reaction Setup: - Dissolve reactants - Add catalyst/base Start->Reaction_Setup Reaction Reaction: - Stirring at specified temperature - Monitor by TLC Reaction_Setup->Reaction Workup Work-up: - Quench reaction - Extract with organic solvent - Wash with brine Reaction->Workup Purification Purification: - Dry organic layer - Evaporate solvent - Recrystallization or chromatography Workup->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

Protocol 1: Williamson Ether Synthesis of 4-Methoxycoumarin

This protocol details the synthesis of 4-methoxycoumarin from 4-hydroxycoumarin using methyl iodide.

Materials:

  • 4-Hydroxycoumarin (1.62 g, 10 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Methyl Iodide (CH₃I) (0.75 mL, 12 mmol)

  • Anhydrous Acetone (50 mL)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred suspension of 4-hydroxycoumarin in anhydrous acetone, add anhydrous potassium carbonate.

  • Add methyl iodide dropwise to the reaction mixture.

  • Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and wash the residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent to obtain 4-methoxycoumarin.

Expected Yield: ~85-95%

Protocol 2: Phase-Transfer Catalysis for the Synthesis of 4-Butoxycoumarin

This protocol describes the synthesis of 4-butoxycoumarin using 1-bromobutane under phase-transfer conditions.

Materials:

  • 4-Hydroxycoumarin (1.62 g, 10 mmol)

  • 1-Bromobutane (1.64 g, 12 mmol)

  • Sodium Hydroxide (NaOH) (0.8 g, 20 mmol) in 20 mL of water

  • Tetrabutylammonium Bromide (TBAB) (0.32 g, 1 mmol)

  • Dichloromethane (CH₂Cl₂) (50 mL)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxycoumarin and tetrabutylammonium bromide in dichloromethane.

  • Add the aqueous solution of sodium hydroxide to the flask.

  • Add 1-bromobutane to the biphasic mixture.

  • Stir the reaction mixture vigorously at room temperature for 6-8 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by column chromatography on silica gel to afford pure 4-butoxycoumarin.

Expected Yield: ~90-98%

Conclusion

The synthesis of 4-alkoxycoumarins is most efficiently achieved through the O-alkylation of 4-hydroxycoumarin. Both the Williamson ether synthesis and phase-transfer catalysis offer high yields and are reliable methods. The choice between the two often depends on the available laboratory resources and the scale of the synthesis. Phase-transfer catalysis presents a more "green" and often more convenient approach due to its milder conditions and avoidance of anhydrous solvents and strong bases. For industrial applications, the efficiency and milder conditions of PTC might be preferable. For laboratory-scale synthesis, the Williamson ether synthesis remains a robust and widely practiced technique. The provided protocols offer a starting point for the synthesis of a variety of 4-alkoxycoumarin derivatives.

Safety Operating Guide

Proper Disposal of 4-Ethoxycoumarin: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4-Ethoxycoumarin is crucial for laboratory safety and environmental protection. As a substance that is harmful if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects, it requires careful handling and disposal in accordance with hazardous waste regulations.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Key Data and Hazard Information

A clear understanding of the hazards associated with this compound is the first step in ensuring its safe disposal. The following table summarizes key quantitative and qualitative data.

PropertyValueReference
CAS Number 35817-27-7[1]
Molecular Formula C₁₁H₁₀O₃N/A
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects.[1]
Signal Word Warning[1]
GHS Hazard Pictograms GHS07 (Exclamation Mark)[1]

Experimental Workflow for Disposal

The following diagram illustrates the standard operating procedure for the disposal of this compound waste from the point of generation to final removal by Environmental Health and Safety (EHS) personnel.

cluster_0 Laboratory Operations cluster_1 EHS Coordination cluster_2 Final Disposal A 1. Generation of this compound Waste (e.g., unused reagent, contaminated labware) B 2. Segregate Waste at Source (Solid vs. Liquid) A->B C 3. Select Appropriate Waste Container (Chemically compatible, leak-proof, screw-on cap) B->C D 4. Label Container with 'Hazardous Waste' Tag (Include full chemical name, quantity, date, PI info) C->D E 5. Store in Designated Satellite Accumulation Area (Secondary containment, away from incompatible materials) D->E F 6. Request Waste Collection from EHS (Submit Hazardous Waste Information Form) G 7. EHS Personnel Collection (Verification of labeling and container integrity) F->G H 8. Transportation to Central Hazardous Waste Facility G->H I 9. Licensed Disposal (e.g., Incineration at an approved facility) H->I

References

Personal protective equipment for handling 4-Ethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this guide provides critical safety protocols and logistical plans for handling 4-Ethoxycoumarin (CAS No. 35817-27-7).

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] It is also harmful to aquatic life with long-lasting effects.[1] Due to conflicting safety data, a cautious approach to personal protection is mandatory. The following PPE is required to minimize exposure and ensure user safety.

Data Presentation: Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 (or equivalent) dust respiratorTo prevent inhalation of dust particles.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile)To prevent skin contact and potential sensitization.[2]
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from dust and splashes.[2][3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo prevent accidental skin contact.[2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in experimental settings.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Designate Work Area prep2 Assemble PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handling1 Don PPE handling2 Weigh Compound in Ventilated Area handling1->handling2 handling3 Prepare Solution handling2->handling3 handling4 Perform Experiment handling3->handling4 cleanup1 Decontaminate Surfaces cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Workflow for handling this compound.

Experimental Protocol: Detailed Handling Steps

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound, preferably a chemical fume hood.

    • Assemble all required PPE as specified in the table above.

    • Ensure a chemical spill kit is readily accessible.

  • Handling:

    • Put on all required PPE before handling the compound.

    • When weighing the solid material, perform the task in a ventilated enclosure (e.g., fume hood) to minimize dust inhalation.

    • Handle the compound carefully to avoid generating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[2]

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound. A 70% ethanol solution can be effective for cleaning surfaces.

    • Segregate all waste materials as outlined in the Disposal Plan below.

    • Remove PPE in the designated area, avoiding contamination of skin and clothing.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan: Waste Management and Decontamination

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

Operational Plan: Waste Disposal for this compound

  • Solid Waste:

    • Collect all unused or contaminated solid this compound in a clearly labeled, sealed container.

    • Contaminated items such as weigh boats, pipette tips, and gloves should also be placed in this container.

    • Label the container as "Hazardous Waste: this compound."

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container.

    • Do not mix with other solvent waste streams unless compatible.

    • Label the container with the full chemical name and approximate concentration.

  • Empty Containers:

    • Rinse empty containers three times with a suitable solvent (e.g., ethanol).

    • Collect the rinsate as hazardous liquid waste.

    • Once triple-rinsed, the container can be disposed of as regular laboratory glassware.

  • Disposal Method:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Do not pour this compound waste down the drain, as it is harmful to aquatic life.[1]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills or exposures is crucial.

Logical Relationship: Spill Response Workflow

cluster_assess Assess cluster_evacuate Evacuate cluster_cleanup Cleanup (Trained Personnel Only) spill Spill Occurs alert_others Alert Others spill->alert_others assess_spill Assess Spill Size & Risk evacuate_area Evacuate Area assess_spill->evacuate_area Major Spill don_ppe Don Appropriate PPE assess_spill->don_ppe Minor Spill alert_others->assess_spill report Report to EHS evacuate_area->report contain_spill Contain Spill (Absorbent Material) don_ppe->contain_spill collect_waste Collect Waste into Labeled Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->report

Caption: Emergency response workflow for a this compound spill.

Experimental Protocol: First Aid Measures

  • If Swallowed: Rinse mouth with water. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation or a rash occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.